3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-tert-butyl-2-(4-nitrophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-4-6-10(7-5-9)17(18)19/h4-8H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSWOBETMRYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361679 | |
| Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251658-55-6 | |
| Record name | 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 251658-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties and Identification
This compound is a pyrazole derivative characterized by the presence of a tert-butyl group at the 3-position, a 4-nitrophenyl group at the 1-position of the pyrazole ring, and an amine group at the 5-position. Its structural features make it a valuable intermediate in the synthesis of various bioactive molecules.[1][2]
Table 1: General Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine | N/A |
| Synonyms | 5-tert-butyl-2-(4-nitrophenyl)-2H-pyrazol-3-ylamine | [1] |
| CAS Number | 251658-55-6 | [1] |
| Molecular Formula | C₁₃H₁₆N₄O₂ | [1] |
| Molecular Weight | 260.3 g/mol | [1] |
| Appearance | Yellow crystals | [1] |
| Melting Point | 169-176 °C | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment |
| ¹H NMR | ~1.3 | singlet (9H, tert-butyl) |
| 7.5 - 8.5 | multiplet (aromatic protons) | |
| ¹³C NMR | ~28 - 35 | tert-butyl carbons |
| ~125 - 150 | nitro group carbons |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Key Peaks / Values | Interpretation |
| IR Spectroscopy | ~1520 cm⁻¹ | Strong absorption for NO₂ group |
| ~3300 cm⁻¹ | Strong absorption for NH₂ group | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Consistent with C₁₃H₁₆N₄O₂ |
| Fragmentation | Loss of NO₂ (46 amu) or tert-butyl (57 amu) |
Synthesis Protocol
Inferred Experimental Protocol:
A mixture of 4-nitrophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile is heated in the presence of a catalytic amount of acid (e.g., hydrochloric acid) in a suitable solvent. The reaction mixture is then neutralized to precipitate the crude product, which can be further purified by recrystallization.
Biological Activity and Signaling Pathway
Derivatives of pyrazole are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.[4] Research suggests that this compound and related compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain.
The inhibition of the COX pathway by this compound would lead to a reduction in the production of prostaglandins, thereby mitigating inflammatory responses and pain signaling.
Applications
The unique chemical structure of this compound makes it a versatile compound with potential applications in:
-
Pharmaceutical Development: As a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.[1][2]
-
Agrochemical Chemistry: In the formulation of pesticides and herbicides to improve crop yields and provide protection against pests.[1]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the realms of medicinal and agricultural chemistry. Its well-defined chemical properties and the potential for straightforward synthesis make it an attractive scaffold for the development of new and effective molecules. Further research into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic and agrochemical potential.
References
An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1][2] The described methodology is based on the established synthesis of its structural isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and follows a classical approach for the formation of 5-aminopyrazoles.[3]
Core Synthesis Pathway
The primary route for synthesizing 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a substituted hydrazine.[4][5] In this specific case, the synthesis of this compound is achieved through the reaction of 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile) with 4-nitrophenylhydrazine.
The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization through the addition of the other nitrogen atom of the hydrazine to the nitrile carbon. This sequence ultimately leads to the formation of the stable pyrazole ring.
Experimental Protocol
The following protocol is adapted from the synthesis of the 3-nitro structural isomer and is expected to yield the desired 4-nitro product with high efficiency.[3]
Materials:
-
4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile)
-
4-Nitrophenylhydrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Water
-
Crushed Ice
Procedure:
-
To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 4-nitrophenylhydrazine (9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (14.80 mmol).
-
Heat the reaction mixture at 70°C for 1 hour.
-
Add an additional portion of concentrated hydrochloric acid (3.8 mL) to the mixture and continue heating at 70°C for another hour.
-
After the second hour of heating, cool the reaction mixture and add crushed ice.
-
Neutralize the mixture with concentrated ammonium hydroxide.
-
The resulting solid product is then collected by filtration under reduced pressure.
-
Wash the filtered solid with cold water (3 x 5 mL).
-
Dry the purified solid at ambient temperature to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on the reported values for the 3-nitro isomer.[3] Actual results for the 4-nitro isomer may vary.
| Parameter | Expected Value |
| Yield | ~68% |
| Melting Point | ~375 K |
| Molecular Formula | C₁₃H₁₆N₄O₂ |
| Molecular Weight | 260.30 g/mol |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Overall chemical reaction scheme.
References
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring structure. This molecule has garnered interest within the medicinal chemistry field due to its potential as a scaffold for the development of novel therapeutic agents.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.[1][2] The structural features of this pyrazole derivative, including the tert-butyl group and the nitrophenyl moiety, are thought to be significant contributors to its biological activity.[1] While direct and extensive research on the specific mechanism of action of this parent compound is limited in publicly available literature, studies on its derivatives suggest a potential pathway for its pharmacological effects. This guide synthesizes the available information and proposes a likely mechanism of action based on the activities of closely related compounds.
Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary proposed mechanism of action for the anti-inflammatory and analgesic effects of derivatives of this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes (both COX-1 and COX-2 isoforms) are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to anti-inflammatory and analgesic effects.
The general pathway is as follows:
-
Cellular Damage/Stimuli: Various stimuli, such as injury or infection, trigger the release of arachidonic acid from the cell membrane.
-
COX Enzyme Action: The COX enzymes metabolize arachidonic acid into prostaglandin H2 (PGH2).
-
Prostaglandin Synthesis: PGH2 is then converted by other enzymes into various prostaglandins (like PGE2, PGI2, etc.) that mediate inflammation, pain, and fever.
-
Inhibition by Pyrazole Derivatives: It is hypothesized that this compound or its active derivatives bind to the active site of COX enzymes, preventing arachidonic acid from being converted into PGH2. This blockade leads to a reduction in prostaglandin levels, thereby mitigating the inflammatory response and pain signaling.
While some pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1, which is associated with a more favorable gastrointestinal safety profile, the specific selectivity of this compound has not been explicitly detailed in the available literature.
Signaling Pathway Diagram
Caption: Proposed mechanism of action via inhibition of COX-1 and COX-2 pathways.
Quantitative Data Summary
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative A | 15.2 | 0.8 | 19.0 |
| Derivative B | 25.5 | 5.1 | 5.0 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
| Ibuprofen (Control) | 5.3 | 35.0 | 0.15 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Derivative A | 10 | 45.2% |
| Derivative B | 10 | 38.7% |
| Indomethacin (Control) | 10 | 55.8% |
| Vehicle Control | - | 0% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed experimental protocols for the direct evaluation of this compound are not available. However, the following are standard and widely accepted methodologies for assessing the anti-inflammatory and analgesic properties of novel compounds.
In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a reaction buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow Diagram
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the synthetic compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This document collates available information on the biological context of pyrazole-based compounds, details relevant experimental protocols for assessing their activity, and presents quantitative data for structurally related analogs to infer the potential efficacy of this compound. The primary focus is on its potential as a modulator of the inflammatory cascade, particularly through the inhibition of cyclooxygenase (COX) enzymes.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a foundational structure in many biologically active molecules.[1] The unique substitution pattern, including a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety, suggests the potential for specific interactions with biological targets.[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, positioning them as valuable scaffolds in medicinal chemistry and drug discovery.[2] This compound serves as a crucial intermediate in the synthesis of other bioactive molecules and has been investigated for its potential anti-inflammatory and analgesic properties.[1][3] Furthermore, its applications extend to agricultural chemistry, where it is used in the formulation of pesticides and herbicides.[3][4]
Potential Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
The primary speculated biological activity of this compound is its anti-inflammatory effect, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[5]
dot
Caption: Putative inhibition of the COX-2 pathway by this compound.
Analgesic Activity
Closely linked to its anti-inflammatory potential, the compound is also expected to exhibit analgesic effects. By inhibiting prostaglandin synthesis, it can reduce the sensitization of nociceptors, thereby alleviating pain.[1]
Quantitative Data for Structurally Related Pyrazole Derivatives
While experimental data for the title compound is pending, the following tables summarize the COX inhibitory activity of other pyrazole derivatives, providing a benchmark for potential efficacy.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| PYZ31 | - | 0.01987 | - | [6] |
| PYZ37 | - | 0.2 | - | [6] |
| PYZ38 | >80 | 1.33 | >60 | [6] |
| ODZ2 | 63.8 | 0.48 | 132.83 | [6] |
| HYB20 | 7.23 | 0.84 | 8.60 | [6] |
| HYB21 | 5.5 | 0.62 | 8.85 | [6] |
| 4d(O) | <200 | - | - | [7] |
| 4e(O) | <200 | - | - | [7] |
| 4g(O) | - | 78.0 | - | [7] |
Note: The compound identifiers are as designated in the cited literature.
Detailed Experimental Protocols
To facilitate further research and standardized evaluation of this compound, detailed protocols for key biological assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (dissolved in DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, diluted cofactor, and the probe. b. Add the diluted test compound or reference inhibitor. Include a DMSO control for 100% enzyme activity. c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period. The rate of change is proportional to COX activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[8]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Hot plate test [panlab.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
CAS Number: 251658-55-6
This technical guide provides a comprehensive overview of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a pyrazole derivative characterized by a tert-butyl group at the 3-position, a 4-nitrophenyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring. Its chemical structure plays a crucial role in its biological activity and utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 251658-55-6 | [1] |
| Molecular Formula | C₁₃H₁₆N₄O₂ | [1] |
| Molecular Weight | 260.29 g/mol | [2] |
| Appearance | Yellow crystals | [1] |
| Melting Point | 169-176 °C | [1] |
| Purity | ≥95% | [2] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Observations |
| ¹H NMR | A singlet for the nine protons of the tert-butyl group is expected around 1.3 ppm. The aromatic protons of the nitrophenyl group would likely appear as splitting patterns in the range of 7.5–8.5 ppm.[2] |
| ¹³C NMR | The carbons of the tert-butyl group are expected to resonate at approximately 28–35 ppm. The carbons of the nitrophenyl group attached to the nitro group are anticipated in the 125–150 ppm region.[2] |
| IR Spectroscopy | Characteristic strong absorption bands are expected for the nitro group (NO₂) around 1520 cm⁻¹ and for the primary amine (NH₂) at about 3300 cm⁻¹.[2] |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular formula. Common fragmentation patterns would likely involve the loss of a nitro group (NO₂, 46 amu) or a tert-butyl group (57 amu).[2] |
Synthesis and Experimental Protocols
2.1. Proposed Synthesis of this compound
The synthesis involves a condensation reaction between (4-nitrophenyl)hydrazine and 4,4-dimethyl-3-oxopentanenitrile.
Experimental Protocol (Adapted from the synthesis of the 3-nitro isomer)[3]
-
To a solution of concentrated hydrochloric acid (3.8 ml) in water (33 ml), add (4-nitrophenyl)hydrazine (9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (14.80 mmol).
-
Heat the mixture at 70 °C for 1 hour.
-
Add an additional portion of concentrated hydrochloric acid (3.8 ml) and continue heating for another hour.
-
After cooling the reaction mixture, add crushed ice and neutralize with concentrated ammonium hydroxide.
-
Filter the resulting solid under reduced pressure.
-
Wash the solid with cold water (3 x 5 ml).
-
Dry the solid at ambient temperature to yield the final product.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Potential Applications and Biological Relevance
This compound is a compound of interest in medicinal and agricultural chemistry.[1][4]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2]
-
Agrochemicals: This pyrazole derivative is also used in the formulation of agrochemicals, including herbicides and pesticides.[4]
The biological activity of this class of compounds is attributed to the pyrazole core, which is a well-known pharmacophore, and the specific substitutions on the ring that allow for targeted interactions with biological macromolecules.[2] The nitrophenyl group, in particular, may participate in redox reactions within biological systems.[2]
Diagram 2: Drug Discovery and Development Workflow
References
Spectroscopic Profile of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS No. 251658-55-6). This pyrazole derivative is of significant interest in medicinal chemistry and drug discovery. The following sections detail its characteristic spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the experimental protocols for these analyses.
Spectroscopic Data Summary
The structural integrity and key functional groups of this compound can be confirmed through a combination of spectroscopic techniques. The expected and observed data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.3 - 8.5 | Doublet | 2H | Ar-H (ortho to NO₂) |
| ~7.7 - 7.9 | Doublet | 2H | Ar-H (meta to NO₂) |
| ~5.7 | Singlet | 1H | Pyrazole-H (C4-H) |
| ~4.5 | Broad Singlet | 2H | -NH₂ |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~155 | Quaternary | Pyrazole-C3 |
| ~148 | Quaternary | Pyrazole-C5 |
| ~145 | Quaternary | Ar-C (para to pyrazole) |
| ~143 | Quaternary | Ar-C (ipso to NO₂) |
| ~125 | Tertiary | Ar-CH (ortho to NO₂) |
| ~120 | Tertiary | Ar-CH (meta to NO₂) |
| ~95 | Tertiary | Pyrazole-C4 |
| ~32 | Quaternary | -C (CH₃)₃ |
| ~30 | Primary | -C(C H₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The data presented is based on the experimentally determined fragmentation of its isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, which is expected to have a similar fragmentation pattern[1].
| m/z | Relative Intensity (%) | Assignment |
| 260 | 55 | [M]⁺ (Molecular Ion) |
| 245 | 100 | [M - CH₃]⁺ |
| 218 | 88 | [M - C₃H₆]⁺ or [M - NO]⁺ |
| 190 | 73 | [M - C₄H₉ - H]⁺ or [M - NO₂ - C₂H₂]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy helps in the identification of functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Strong, Broad | N-H stretch (Amine) |
| ~2960 | Medium | C-H stretch (Aliphatic) |
| ~1595 | Strong | C=N stretch (Pyrazole ring) |
| ~1520 | Strong | N-O asymmetric stretch (Nitro group) |
| ~1340 | Strong | N-O symmetric stretch (Nitro group) |
| ~850 | Strong | C-H out-of-plane bend (para-substituted benzene) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The electron energy is typically set at 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
References
An In-depth Technical Guide on the Solubility of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in DMSO
For Researchers, Scientists, and Drug Development Professionals
The unique properties of pyrazole derivatives like 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine make them valuable as intermediates in the synthesis of novel therapeutic agents and crop protection products.[1][2] Understanding their solubility in a versatile solvent like DMSO is fundamental for handling, formulation, and screening in drug discovery and development.[3][4][5]
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility values for this compound in DMSO. The following table is provided as a template for researchers to document their experimental findings in a structured manner.
| Parameter | Value | Unit | Conditions | Method |
| Solubility | Data not available | mg/mL | Room Temperature | Gravimetric |
| Molar Solubility | Data not available | mol/L | Room Temperature | Spectroscopic |
| Solubility | Data not available | mg/mL | 37 °C | HPLC |
| Molar Solubility | Data not available | mol/L | 37 °C | NMR |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of a compound such as this compound in DMSO. This protocol is based on the widely used shake-flask method coupled with modern analytical techniques for quantification.
Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
Appropriate vials with tight-fitting caps (e.g., glass HPLC vials)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or qNMR)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the compound into a series of vials. The amount should be more than what is expected to dissolve.
-
Add a precise volume of DMSO to each vial.
-
Tightly cap the vials to prevent solvent evaporation or water absorption, as DMSO is hygroscopic.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solutes):
-
Accurately weigh an empty, dry container.
-
Transfer a known volume of the supernatant to the container.
-
Evaporate the DMSO under vacuum at a controlled temperature.
-
Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved compound.
-
-
Spectroscopic/Chromatographic Method:
-
Prepare a series of standard solutions of the compound in DMSO with known concentrations.
-
Generate a calibration curve using the analytical instrument of choice (e.g., by measuring absorbance at a specific wavelength for UV-Vis, or peak area for HPLC).
-
Dilute the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Mention the analytical method used for quantification.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a chemical compound in DMSO.
Caption: A flowchart of the experimental workflow for determining compound solubility in DMSO.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Stability and Storage of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of the research chemical 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Due to the limited availability of specific stability data for this compound, this guide integrates information on its known physicochemical properties with established principles for handling structurally related molecules, particularly pyrazole derivatives and nitroaromatic compounds. It outlines recommended storage conditions, potential degradation pathways, and standardized protocols for stability assessment.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound utilized as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a stable pyrazole core, a tert-butyl group, and a nitrophenyl substituent, makes it a valuable scaffold in drug discovery for targeting various biological pathways.[1]
A summary of its known properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 251658-55-6 | Chem-Impex |
| Molecular Formula | C₁₃H₁₆N₄O₂ | Chem-Impex |
| Molecular Weight | 260.3 g/mol | Chem-Impex |
| Appearance | Yellow crystals / crystalline powder | Chem-Impex |
| Melting Point | 169-176 °C | Chem-Impex |
| Purity | ≥ 99% (by HPLC) | Chem-Impex |
| Solubility | No data available | - |
Stability Profile and Potential Degradation Pathways
While specific kinetic data on the degradation of this compound is not publicly available, an assessment of its structural components allows for an informed projection of its stability.
-
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle known for its significant chemical and metabolic stability. This moiety is a "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs, which attests to its robust nature.[2][3][4]
-
Nitroaromatic Group: The 4-nitrophenyl group is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[5] However, this group represents the most likely site of chemical transformation. The primary anticipated degradation pathway is the reduction of the nitro group to an amino group (-NH₂), forming the corresponding aniline derivative.[6] This reaction can be facilitated by various reducing agents or certain catalytic conditions. Other potential, though less common, pathways could involve nucleophilic substitution on the nitrophenyl ring.
Given these characteristics, the compound is expected to be relatively stable under standard storage conditions, with the nitro group being the most reactive site for potential degradation.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.
Storage Conditions
The recommended storage conditions are summarized in Table 2.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 0-8 °C (Refrigerated) | To minimize the rate of potential chemical degradation. | Chem-Impex |
| Light | Store in the dark (e.g., amber vial or opaque container) | To prevent potential photolytic degradation, a standard precaution for nitroaromatic compounds.[7] | General Best Practice |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible. | To protect from moisture and atmospheric oxygen, which could participate in degradation reactions. | General Best Practice |
| Moisture | Store in a dry environment. Use of a desiccator is recommended for long-term storage. | To prevent hydrolysis. | [7] |
Safe Handling
Standard laboratory safety protocols should be observed when handling this compound.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[7]
-
Avoid contact with skin and eyes.
-
Store segregated from incompatible materials, such as strong oxidizing agents and strong acids or bases.[8][9]
Experimental Protocols for Stability Assessment
For researchers requiring quantitative stability data, a comprehensive stability study should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11] This is achieved by subjecting the compound to conditions more severe than accelerated stability testing. A typical workflow for a forced degradation study is illustrated below.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[12]
-
Stress Conditions: Expose the compound (in both solid and solution states) to the following conditions. The goal is to achieve 5-20% degradation.[12]
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60-80°C).
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 10°C above the accelerated testing temperature).
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify degradation products.[13]
Long-Term and Accelerated Stability Studies
These studies are performed to determine the re-test period or shelf life of the compound under recommended storage conditions.[14]
Caption: Workflow for long-term and accelerated stability studies.
Methodology:
-
Sample Preparation: Package the solid compound in vials that simulate the intended long-term storage container.
-
Storage: Place samples in controlled environmental chambers under the conditions outlined in Table 3.
-
Testing Schedule: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[15]
-
Analysis: At each time point, perform a series of tests to assess the compound's integrity.
Table 3: Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 0-8 °C (Recommended Storage) | 12 months (or longer) | Every 3 months for the first year, every 6 months for the second year, then annually.[16] |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, and 6 months.[15] |
The accelerated study helps to predict the shelf life in a shorter time frame, as significant degradation at these conditions suggests potential issues during long-term storage.
Conclusion
This compound is a valuable research chemical with a stability profile largely defined by its robust pyrazole core and reactive nitroaromatic moiety. While specific degradation data is scarce, adherence to recommended storage conditions—specifically refrigeration (0-8°C) and protection from light and moisture—is critical for preserving its purity and integrity. For applications requiring documented stability, conducting forced degradation and long-term stability studies using the standardized protocols outlined in this guide will provide the necessary data to ensure the quality and reliability of research outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. research.uga.edu [research.uga.edu]
- 9. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ajrconline.org [ajrconline.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 14. pharmtech.com [pharmtech.com]
- 15. apgicl.com [apgicl.com]
- 16. www3.paho.org [www3.paho.org]
An In-depth Technical Guide to 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] The subject compound is substituted with a tert-butyl group, a 4-nitrophenyl group, and an amine group, which contribute to its specific physicochemical properties and potential biological effects.[2]
This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, potential therapeutic applications, and the general experimental workflows used to evaluate such compounds. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from structurally related pyrazole derivatives to infer potential mechanisms of action and biological activities.
Chemical Properties and Synthesis
The chemical structure of this compound is characterized by the presence of both electron-donating (amine) and electron-withdrawing (nitrophenyl) groups, which can influence its reactivity and interactions with biological targets. The bulky tert-butyl group can also play a role in its binding selectivity.[2]
General Synthesis
The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A common method involves the condensation reaction between a β-ketonitrile and a hydrazine derivative. For this compound, the synthesis would typically involve the reaction of 4,4-dimethyl-3-oxopentanenitrile with (4-nitrophenyl)hydrazine.[3]
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Synthesis of a 5-Aminopyrazole Derivative
The following is a generalized experimental protocol for the synthesis of a 5-aminopyrazole derivative, based on procedures reported for similar compounds.[3]
-
Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the corresponding hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-24 h) and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure 5-aminopyrazole product.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is scarce in peer-reviewed literature, the pyrazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[1][4] Based on the activities of related pyrazole derivatives, this compound holds potential in several therapeutic areas.[2]
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The structural features of this compound suggest it could potentially interact with the active site of COX enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation.[2]
Anticancer Activity
Certain pyrazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[5][6][7] The mechanism of action for such compounds can vary, but may involve the inhibition of protein kinases or interference with p53-MDM2 binding.[5][6] Further research would be necessary to determine if this compound possesses any anticancer activity.
Other Potential Applications
The versatility of the pyrazole core means that derivatives can be explored for a multitude of other biological activities, including antimicrobial, antiviral, and neuroprotective effects.[1][4][7] Additionally, this compound serves as a key intermediate in the synthesis of other bioactive molecules and is used in the formulation of some agrochemicals.[2][8]
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the biological evaluation of a novel compound like this compound.
Caption: A generalized workflow for the biological evaluation of a candidate compound.
Quantitative Data
As of the latest literature search, specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound are not available in publicly accessible databases or peer-reviewed publications. The tables below are provided as templates for how such data would be presented if it were available.
Table 1: Template for In Vitro Activity Data
| Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| e.g., COX-2 | Enzyme Inhibition | N/A | N/A | N/A |
| e.g., A549 cells | Cell Viability | N/A | N/A | N/A |
Table 2: Template for Pharmacokinetic Data
| Parameter | Value | Units | Animal Model | Reference |
| Bioavailability | N/A | % | N/A | N/A |
| Half-life (t½) | N/A | h | N/A | N/A |
| Cₘₐₓ | N/A | µg/mL | N/A | N/A |
| Tₘₐₓ | N/A | h | N/A | N/A |
Conclusion
This compound is a pyrazole derivative with potential applications in medicinal chemistry and agrochemicals.[2][8] While detailed biological studies on this specific compound are limited, the known activities of related pyrazole derivatives suggest that it may possess anti-inflammatory, analgesic, or anticancer properties.[1][2][5][6] Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The synthetic route is straightforward, making it an accessible molecule for further investigation by researchers in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 3. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
The Pyrazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies in oncology and beyond has solidified the role of protein kinases as critical drug targets. Among the myriad of scaffolds explored for kinase inhibition, the pyrazole ring has emerged as a "privileged" structure, consistently featuring in a multitude of approved and clinical-stage kinase inhibitors. Its synthetic tractability, coupled with its ability to establish key interactions within the ATP-binding pocket of kinases, has made it a cornerstone of modern medicinal chemistry. This in-depth technical guide delves into the discovery and development of pyrazole derivatives as potent and selective kinase inhibitors, offering a comprehensive overview of their structure-activity relationships, detailed experimental protocols, and their impact on crucial cellular signaling pathways.
Structure-Activity Relationship (SAR) and Quantitative Insights
The versatility of the pyrazole core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. A recurring theme in the SAR of pyrazole-based kinase inhibitors is the critical role of the pyrazole nitrogen atoms in forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] Strategic modifications at other positions on the pyrazole ring and its substituents are then employed to exploit other pockets within the active site, thereby enhancing affinity and selectivity.
The following tables summarize the quantitative data for representative pyrazole derivatives against various key kinase targets.
| Compound ID | Target Kinase(s) | IC50 / Ki | Target Cell Line(s) | Cellular Activity (IC50/GI50) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 nM (IC50) | - | - | [1] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4 nM, 2.2 nM, 3.5 nM (IC50) | HEL, K562 | 0.35 µM, 0.37 µM | [2] |
| Compound 11b | JAKs | Potent inhibition at 20 nM | HEL, K562 | 0.35 µM, 0.37 µM | [2] |
| TK4g | JAK2, JAK3 | 12.61 nM, 15.80 nM (IC50) | - | - | [3] |
Table 1: Pyrazole Derivatives Targeting the JAK Family of Kinases. This table showcases the potent and often nanomolar inhibitory activity of pyrazole-containing compounds against Janus kinases, which are pivotal in cytokine signaling.
| Compound ID | Target Kinase | IC50 | Target Cell Line | Cellular Activity (IC50) | Reference |
| Compound 6g | EGFR | 0.024 µM | A549 | 1.537 µM | [4] |
| Compound 4a | EGFR | 0.31 µM | HepG2 | 0.15 µM | [5] |
Table 2: Pyrazole Derivatives as EGFR Inhibitors. The epidermal growth factor receptor is a key target in various cancers, and these pyrazole derivatives demonstrate significant inhibitory potential.
| Compound ID | Target Kinase(s) | IC50 / Ki | Target Cell Line(s) | Cellular Activity (IC50) | Reference |
| Compound 15 | CDK2 | 0.005 µM (Ki) | A2780 | 0.127–0.560 µM | [6] |
| Compound 5 | CDK2 | 0.56 µM | HepG2, MCF-7 | 13.14 µM, 8.03 µM | [7] |
| Compound 6 | CDK2 | 0.46 µM | - | - | [7] |
| Compound 11 | CDK2 | 0.45 µM | - | - | [7] |
Table 3: Pyrazole Derivatives Targeting Cyclin-Dependent Kinases. CDKs are central regulators of the cell cycle, and their inhibition by these pyrazole compounds highlights a key mechanism for their anti-proliferative effects.
Experimental Protocols
A critical aspect of drug discovery is the robust and reproducible nature of the experimental methodologies. This section provides detailed protocols for the synthesis of a representative pyrazole kinase inhibitor and the key biological assays used to evaluate its efficacy.
Synthesis of Pyrazole-Thiadiazole Based EGFR Inhibitors (Exemplified by the synthesis of compound 6g)
This multi-step synthesis culminates in the formation of a pyrazole derivative linked to a thiadiazole moiety, a combination that has shown potent EGFR inhibitory activity.[4]
Step 1: Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (1) To a solution of acetophenone and 4-nitrobenzaldehyde in methanol, a 40% potassium hydroxide solution is added. The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried to yield the chalcone intermediate.
Step 2: Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (2) The chalcone from the previous step is dissolved in ethanol and refluxed with hydrazine hydrate for 8 hours. Upon cooling, the pyrazoline product crystallizes and is collected by filtration.
Step 3: Synthesis of 2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethan-1-one (3) The pyrazoline is dissolved in tetrahydrofuran (THF) with triethylamine. Chloroacetyl chloride, dissolved in THF, is added dropwise to the cooled solution to yield the chloroacetylated pyrazoline.[8]
Step 4: Synthesis of Thiadiazole Intermediate (5g) A mixture of the appropriate acid hydrazide and phosphorus pentasulfide in pyridine is heated under reflux. The reaction mixture is then poured into water, and the resulting precipitate is collected.
Step 5: Synthesis of the Target Compound (6g) The chloroacetylated pyrazoline (3) and the thiadiazole intermediate (5g) are dissolved in ethanol with potassium carbonate and refluxed. After completion of the reaction, the mixture is cooled, and the final product is isolated by filtration.
In Vitro Kinase Inhibition Assay (General Protocol for EGFR)
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials : Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.
-
Procedure :
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence/luminescence-based assays that detect ADP production.[8]
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[9][10]
-
Cell Culture : Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[9]
-
Signaling Pathways and Mechanism of Action
Pyrazole derivatives exert their therapeutic effects by inhibiting specific kinases involved in critical signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for predicting the potential efficacy and side effects of these inhibitors.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyrazole inhibitors like Ruxolitinib effectively block the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.
Caption: The JAK-STAT signaling pathway and its inhibition by pyrazole derivatives.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. Pyrazole-based inhibitors competitively bind to the ATP pocket of the EGFR kinase domain, blocking its activity.
Caption: EGFR signaling and its disruption by pyrazole-based inhibitors.
The CDK-Mediated Cell Cycle Regulation
Cyclin-Dependent Kinases (CDKs) are essential for the progression of the cell cycle. They form complexes with cyclins to phosphorylate key substrates, driving the cell from one phase to the next. Pyrazole inhibitors targeting CDKs can induce cell cycle arrest and apoptosis.
Caption: The cell cycle and the inhibitory effect of pyrazole derivatives on CDK2.
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its inherent drug-like properties and synthetic accessibility have cemented its place in the medicinal chemist's toolbox. The data and protocols presented in this guide underscore the significant progress made in developing pyrazole derivatives as potent and selective kinase inhibitors. Future efforts will likely focus on further optimizing their pharmacokinetic profiles, overcoming resistance mechanisms, and exploring their application in a wider range of diseases. The continued exploration of the chemical space around the pyrazole core promises to yield the next generation of targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Nitrophenyl-Pyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a nitrophenyl group onto the pyrazole core has been a particularly fruitful strategy in the development of potent modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl-pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antiparasitic properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the design and development of novel therapeutic agents based on this versatile chemical scaffold.
Anticancer Activity
Nitrophenyl-pyrazoles have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors. The nitro group, a strong electron-withdrawing substituent, often plays a crucial role in the binding of these compounds to the ATP-binding pocket of various kinases.
Kinase Inhibition
A significant body of research has focused on the development of nitrophenyl-pyrazoles as inhibitors of kinases implicated in cancer progression, such as Aurora kinases and Bcr-Abl. The SAR studies reveal that the position and substitution pattern of the nitrophenyl ring, as well as modifications on the pyrazole core, profoundly influence inhibitory potency and selectivity.
Table 1: SAR of Nitrophenyl-Pyrazoles as Kinase Inhibitors
| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Pyrazole C5) | Kinase Target | IC50 (nM) | Reference |
| 1a | H | Phenyl | 4-Nitrophenyl | Aurora A | 160 | [1] |
| 1b | H | Phenyl | 3-Nitrophenyl | Aurora A | >1000 | [1] |
| 2a | H | 4-Nitrophenyl | Arylamide | Bcr-Abl | 14.2 | [1] |
| 2b | H | 3-Nitrophenyl | Arylamide | Bcr-Abl | >500 | [1] |
| 3a | Phenyl | Phenyl | 4-Nitrophenyl | JNK-1 | <10,000 | [2] |
Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.
The data consistently indicate that a 4-nitrophenyl substituent at the C5 position of the pyrazole ring is often optimal for potent Aurora kinase inhibition.[1] Similarly, for Bcr-Abl inhibitors, the 4-nitrophenyl group at the C3 position has been shown to be critical for activity.[1] The substitution on the pyrazole nitrogen (N1) can also modulate activity, with larger substituents sometimes leading to decreased potency.[3]
Signaling Pathway: Aurora Kinase
Caption: Aurora Kinase A signaling pathway in cell cycle progression and its inhibition by nitrophenyl-pyrazoles.
Signaling Pathway: Bcr-Abl
Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival, and their inhibition.
Anti-inflammatory Activity
Nitrophenyl-pyrazoles have also demonstrated significant anti-inflammatory properties, often attributed to their inhibition of cyclooxygenase (COX) enzymes.
Table 2: SAR of Nitrophenyl-Pyrazoles as Anti-inflammatory Agents
| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Pyrazole C5) | In vivo Edema Inhibition (%) | Reference |
| 4a | Phenyl | 4-Nitrophenyl | Phenyl | 93.53 | [4] |
| 4b | Phenyl | 3-Nitrophenyl | Phenyl | 75.21 | [4] |
| 5a | H | Aryl | 4-Nitrophenyl | 85 (TNF-α inhibition) | [5] |
| 5b | H | Aryl | 3-Nitrophenyl | 60 (TNF-α inhibition) | [5] |
Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.
The position of the nitro group on the phenyl ring is a key determinant of anti-inflammatory activity. Compounds with a 4-nitrophenyl substituent generally exhibit higher potency compared to their 3-nitrophenyl counterparts.[4][5]
Antiparasitic Activity
Several nitrophenyl-pyrazole derivatives have been investigated for their activity against various parasites, including Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum.
Table 3: SAR of Nitrophenyl-Pyrazoles as Antiparasitic Agents
| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Pyrazole C4) | Parasite | IC50 (µM) | Reference |
| 6a | 4-Nitrophenyl | Phenyl | Carboxaldehyde | P. falciparum | >10 | [6] |
| 6b | 4-Nitrophenyl | Phenyl | Azomethine | P. falciparum | 1.5 | [6] |
| 7a | Methyl | H | 4-Nitropyrazole | T. vaginalis | Similar to Metronidazole | [7][8] |
| 7b | H | H | 4-Nitropyrazole | T. vaginalis | Similar to Metronidazole | [7][8] |
Note: This table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.
In the context of antiparasitic activity, nitrated compounds are often more effective than their non-nitrated analogs.[6] For instance, azomethine derivatives of 1-(4-nitrophenyl)-3-phenylpyrazole-4-carboxaldehyde showed potent activity against P. falciparum.[6] Furthermore, simple 4-nitropyrazole derivatives have demonstrated efficacy against T. vaginalis comparable to the standard drug metronidazole.[7][8]
Experimental Protocols
General Synthesis of Nitrophenyl-Pyrazoles from Chalcones
A common and versatile method for the synthesis of nitrophenyl-pyrazoles involves the cyclocondensation of a nitrophenyl-substituted chalcone with hydrazine hydrate or a substituted hydrazine.[9][10]
Workflow: Synthesis of Nitrophenyl-Pyrazoles
Caption: General synthetic workflow for nitrophenyl-pyrazoles via a chalcone intermediate.
Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate acetophenone and a nitrophenyl-substituted benzaldehyde in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise at room temperature or in an ice bath.
-
Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent.[10]
-
-
Pyrazoline/Pyrazole Synthesis:
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate (or a substituted hydrazine) in a suitable solvent (e.g., ethanol, acetic acid).[9]
-
The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter, wash with water, and recrystallize from an appropriate solvent to yield the nitrophenyl-pyrazoline.
-
If the corresponding pyrazole is desired, the pyrazoline can be oxidized using various oxidizing agents or may form directly under certain reaction conditions.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][7][11]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the nitrophenyl-pyrazole compounds and incubate for 72 hours.[11]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 492 nm using a microplate reader.[11]
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14]
Protocol:
-
Animal Acclimatization:
-
Use adult male Wistar rats and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compounds (nitrophenyl-pyrazoles) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before the carrageenan injection.[14]
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
-
Calculation of Edema Inhibition:
-
The percentage of inhibition of edema is calculated for each group with respect to the control group (vehicle-treated).
-
In Vitro Antiparasitic Activity: Plasmodium falciparum Growth Inhibition Assay
This assay is used to determine the efficacy of compounds against the erythrocytic stages of the malaria parasite.[3][15][16][17][18]
Protocol:
-
Parasite Culture:
-
Maintain a culture of chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax.[3]
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
-
Assay Initiation:
-
Add synchronized ring-stage parasite cultures (approximately 1% parasitemia) to the drug-containing wells.[3]
-
-
Incubation:
-
Incubate the plates for 48 hours in a controlled gas environment (5% O2, 5% CO2, 90% N2) at 37°C.[3]
-
-
Growth Measurement (SYBR Green I-based assay):
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.[18]
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]
-
The fluorescence intensity is proportional to the number of viable parasites.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.
-
Conclusion
Nitrophenyl-pyrazoles represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the importance of the nitrophenyl moiety, particularly the 4-nitro substitution, for potent biological activity across various targets. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, underscores their potential for further optimization and development. This technical guide provides a solid foundation of SAR data, experimental methodologies, and pathway visualizations to aid researchers in the rational design of next-generation nitrophenyl-pyrazole-based drugs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. inotiv.com [inotiv.com]
- 7. atcc.org [atcc.org]
- 8. scispace.com [scispace.com]
- 9. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | MDPI [mdpi.com]
- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 11. MTT (Assay protocol [protocols.io]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. iddo.org [iddo.org]
In Silico Modeling of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a versatile heterocyclic compound with significant potential in the fields of pharmaceutical and agrochemical research.[1][2] Its pyrazole core is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of in silico modeling approaches that can be employed to investigate the therapeutic potential of this compound. We will delve into detailed experimental protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, present data in a structured format, and utilize visualizations to illustrate key workflows and signaling pathways. This document serves as a practical resource for researchers aiming to apply computational methods to accelerate the discovery and development of novel therapeutics based on the pyrazole scaffold.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] The structural features of this particular molecule, including the bulky tert-butyl group, the electron-withdrawing nitrophenyl moiety, and the reactive amine group, make it an interesting candidate for drug design and development. In silico modeling techniques are invaluable tools for predicting the biological activity, understanding the mechanism of action, and optimizing the properties of such compounds before committing to costly and time-consuming experimental studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₄O₂ | PubChem |
| Molecular Weight | 260.29 g/mol | PubChem |
| Melting Point | 169-176 °C | Commercial Vendor |
| Appearance | Yellow Crystalline Solid | Commercial Vendor |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in virtual screening and lead optimization. Given the established role of pyrazole derivatives as kinase inhibitors, a hypothetical molecular docking study targeting a relevant protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be illustrative.
-
Protein Preparation:
-
Obtain the 3D crystal structure of VEGFR-2 (e.g., PDB ID: 2QU5) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein atoms using software like AutoDock Tools.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by analysis of promising binding poses.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina.
-
Set the exhaustiveness of the search algorithm to a high value (e.g., 20) to ensure a thorough exploration of the conformational space.
-
Run the docking simulation, generating a set of binding poses ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses and their interactions with the receptor using molecular visualization software like PyMOL or VMD.
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues in the binding pocket.
-
Compare the binding mode and affinity of the compound to known inhibitors of the target protein.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogs.
-
Data Set Collection:
-
Compile a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.
-
Ensure that the activity data spans a wide range and is consistent.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors, which are numerical representations of the chemical structure. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. Software like PaDEL-Descriptor or RDKit can be used for this purpose.
-
-
Data Set Division:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive performance.
-
-
Model Development and Validation:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model using the training set.
-
Validate the model internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of the test set compounds (R²pred). A statistically significant and predictive model should have a high q² and R²pred value (typically > 0.6).
-
-
Model Interpretation and Application:
-
Analyze the contribution of each descriptor in the QSAR model to understand the structure-activity relationships.
-
Use the validated QSAR model to predict the biological activity of new, untested pyrazole derivatives.
-
Visualizing Workflows and Pathways
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a molecular docking study.
QSAR Modeling Workflow
Caption: A diagram outlining the general workflow for a QSAR study.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of pyrazole derivatives as kinase inhibitors, we can hypothesize that this compound may inhibit a kinase-driven signaling pathway, such as the VEGFR-2 pathway, which is crucial in angiogenesis.
Caption: A diagram showing the potential inhibition of the VEGFR-2 signaling cascade.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico approach for the investigation of this compound. By employing molecular docking and QSAR studies, researchers can efficiently explore its therapeutic potential, identify potential biological targets, and guide the synthesis of more potent and selective analogs. The provided protocols and workflows serve as a practical starting point for computational drug discovery efforts centered on this promising pyrazole derivative. Future work should focus on validating these in silico predictions through in vitro and in vivo experiments to confirm the biological activity and elucidate the precise mechanism of action. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this and other related pyrazole compounds.
References
Potential Therapeutic Targets of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. While direct and extensive research on this specific molecule is not abundant in publicly available literature, its structural features and the activities of closely related pyrazole derivatives suggest a range of potential therapeutic applications. This technical guide consolidates the available information and provides a prospective analysis of its potential therapeutic targets, primarily in the areas of inflammation and oncology. The document outlines plausible mechanisms of action and suggests experimental frameworks for future investigation.
Introduction
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of various approved drugs with diverse therapeutic activities. The subject of this guide, this compound, is a substituted pyrazole that holds promise as a lead compound or a key intermediate for the synthesis of novel therapeutic agents. Its structure, featuring a bulky tert-butyl group, a reactive nitro-aromatic system, and a primary amine, provides multiple points for chemical modification and interaction with biological targets. This document will explore the potential therapeutic avenues for this compound based on the established pharmacology of the pyrazole class.
Potential Therapeutic Areas and Targets
Based on the activities of structurally similar compounds, the primary therapeutic areas for this compound and its derivatives are likely to be anti-inflammatory and anti-cancer therapies.
Anti-inflammatory Activity
The pyrazole scaffold is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). The potential anti-inflammatory action of this compound could be mediated through the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: Many pyrazole-containing compounds are potent inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. It is plausible that this compound or its derivatives could exhibit similar inhibitory activity.
-
p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases. Pyrazole derivatives have been identified as p38 MAPK inhibitors.
-
TNF-α Release Inhibition: TNF-α is a potent pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory disorders. Compounds that can suppress the release of TNF-α from activated immune cells have therapeutic potential.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibitory effects on key inflammatory pathways.
Anti-cancer Activity
The pyrazole nucleus is also a common feature in many anti-cancer agents. The potential for this compound to serve as a scaffold for anti-cancer drugs is significant.
-
Cytotoxicity in Cancer Cell Lines: Pyrazole derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Kinase Inhibition: Many pyrazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer. These include cyclin-dependent kinases (CDKs), which control the cell cycle, and receptor tyrosine kinases (RTKs) involved in cell growth and proliferation.
-
Apoptosis Induction: The induction of apoptosis is a key mechanism for many anti-cancer drugs. Pyrazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.
Potential Anti-Cancer Experimental Workflow
Caption: A logical workflow for evaluating anti-cancer properties.
Experimental Protocols
While specific experimental data for this compound is limited, the following are generalized protocols that would be appropriate for evaluating its potential therapeutic activities.
In Vitro Anti-inflammatory Assays
-
Cyclooxygenase (COX) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.
-
Methodology: Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations. Arachidonic acid is then added to initiate the reaction. After a set incubation period, the reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA). IC50 values are then calculated.
-
-
Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages:
-
Principle: This assay assesses the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.
-
Methodology: A macrophage cell line (e.g., RAW 264.7) is pre-treated with the test compound for a specified time. The cells are then stimulated with LPS to induce an inflammatory response. The cell culture supernatant is collected, and the concentration of TNF-α is measured by ELISA.
-
In Vitro Anti-cancer Assays
-
MTT Cytotoxicity Assay:
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). MTT reagent is then added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured. The percentage of cell viability is calculated relative to untreated control cells to determine the IC50 value.
-
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Methodology: Cells are treated with the test compound. After incubation, cells are harvested and stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, a data table cannot be provided at this time. It is recommended that the aforementioned experimental protocols be employed to generate such data. The resulting data, such as IC50 values, should be tabulated for clear comparison of the compound's potency against different targets and in different cell lines.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of inflammation and oncology. Its chemical structure is amenable to diversification, allowing for the optimization of potency and selectivity for specific biological targets. Future research should focus on a systematic evaluation of this compound and its derivatives using the experimental approaches outlined in this guide. The generation of robust quantitative data will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic candidate. Furthermore, in silico modeling and structure-activity relationship (SAR) studies would be valuable in guiding the design of more potent and selective analogs.
Methodological & Application
Application Note and Protocol: Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research.[1][2] Its pyrazole core is a privileged scaffold in numerous FDA-approved drugs, and the presence of the tert-butyl and nitrophenyl moieties allows for diverse functionalization and interaction with biological targets.[1][2][3] This document provides a detailed protocol for the synthesis of this compound, adapted from established methods for structurally related pyrazoles.[4][5] The protocol describes the acid-catalyzed cyclocondensation of 4-nitrophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile.
Potential Applications: This compound serves as a valuable intermediate in the synthesis of:
-
Pharmaceuticals: It is a key building block for developing novel therapeutic agents.[1][2]
-
Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[1][2]
Experimental Protocol
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Material | Supplier | Grade |
| 4-Nitrophenylhydrazine hydrochloride | Sigma-Aldrich | ≥97% |
| 4,4-Dimethyl-3-oxopentanenitrile | TCI Chemicals | >98% |
| Hydrochloric Acid, concentrated (37%) | Fisher Scientific | ACS Grade |
| Ammonium Hydroxide, concentrated (28-30%) | VWR Chemicals | ACS Grade |
| Deionized Water | In-house | N/A |
| Crushed Ice | In-house | N/A |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions:
-
4-Nitrophenylhydrazine: Harmful if swallowed or in contact with skin.[6] It can be explosive in a dry state and may self-ignite.[7] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated Acids and Bases: Corrosive. Handle in a fume hood with appropriate PPE.
-
The reaction should be conducted in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-nitrophenylhydrazine hydrochloride (10.0 mmol, 1.89 g) and 4,4-dimethyl-3-oxopentanenitrile (15.0 mmol, 1.88 g).
-
Acid Addition: Add deionized water (35 mL) followed by the slow addition of concentrated hydrochloric acid (4.0 mL).
-
Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 70°C with stirring for 1 hour.
-
Additional Acid: After 1 hour, add another portion of concentrated hydrochloric acid (4.0 mL) to the reaction mixture.
-
Continued Heating: Continue to heat the mixture at 70°C for an additional hour.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a 250 mL beaker containing crushed ice.
-
Neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is approximately 7-8.
-
-
Isolation:
-
The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 10 mL).
-
-
Drying: Dry the product at ambient temperature to afford the title compound as a solid.
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Expected Results: The following table summarizes the expected quantitative data for the synthesis, based on the reported synthesis of the isomeric compound 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[4]
| Parameter | Expected Value |
| Yield | ~65-75% |
| Appearance | Yellow solid |
| Melting Point | To be determined (isomer melts at 102°C or 375 K)[4] |
| Molecular Formula | C₁₃H₁₆N₄O₂ |
| Molecular Weight | 260.30 g/mol |
| Mass Spec (EI, 70 eV) | m/z (%): 260 (M+), 245, 218, 190 |
| Elemental Analysis | Calculated: C 59.99; H 6.20; N 21.52% |
| Found: To be determined |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenylhydrazine hydrochloride | C6H8ClN3O2 | CID 5463401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in vitro assay protocol
Application Note & Protocol
Topic: In Vitro Cytotoxicity Assessment of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, analgesic, and antitumor properties.[1][2][3] This specific compound serves as a key intermediate in the synthesis of novel bioactive molecules and has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, suggesting a role in modulating inflammatory pathways.[1] Given the therapeutic potential of this structural class, a primary and crucial step in its preclinical evaluation is to determine its effect on cell viability.
This document provides a detailed protocol for conducting an in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[4][5] This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation.[5] The protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating the compound's potency.
Experimental Workflow
The overall workflow for assessing the in vitro cytotoxicity of the test compound is a sequential process involving cell culture, compound treatment, assay execution, and data analysis. The key stages are outlined in the diagram below.
References
- 1. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.[2][3] This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Structurally, it features a pyrazole ring substituted with a tert-butyl group, a 4-nitrophenyl group, and an amine group, which are thought to contribute to its biological effects. The primary mechanism of action for many anti-inflammatory pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4][5]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, based on the known activities of structurally related pyrazole compounds. The provided protocols and data are intended to serve as a starting point for research and will likely require optimization for specific cell lines and experimental conditions.
Putative Mechanism of Action
While direct studies on this compound are limited, the pyrazole scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to selectively inhibit COX-2, which is typically upregulated at sites of inflammation, while having less of an effect on the constitutively expressed COX-1, which is involved in homeostatic functions.
Some pyrazole derivatives have also been shown to exert their effects through other pathways, such as the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a critical regulator of the inflammatory response.[7]
Data Presentation
Due to the limited publicly available data for this compound, the following table presents hypothetical, yet representative, quantitative data based on the activity of other pyrazole-based COX-2 inhibitors.[4][8] Researchers should determine the specific values for this compound experimentally.
| Parameter | Cell Line | Value | Reference |
| IC50 (COX-2) | Murine Macrophage (RAW 264.7) | 0.1 - 5 µM (Expected Range) | [8] |
| IC50 (COX-1) | Human Platelets | > 50 µM (Expected Range) | [8] |
| Cell Viability (CC50) | Human Colon Carcinoma (HT-29) | > 100 µM (Hypothetical) | N/A |
| Anti-proliferative (GI50) | Human Breast Cancer (MCF-7) | 10 - 50 µM (Hypothetical) | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in cell culture.
Protocol 1: Determination of IC50 for COX-2 Inhibition in Cultured Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compound on COX-2 activity in a cell-based assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RAW 264.7 murine macrophage cell line (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Arachidonic Acid
-
Prostaglandin E2 (PGE2) EIA Kit
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Pre-treat the cells with varying concentrations of the compound for 1 hour.
-
Induction of COX-2: Induce COX-2 expression by adding LPS (1 µg/mL) to the wells and incubate for 6-8 hours.
-
Arachidonic Acid Stimulation: Add arachidonic acid (10 µM) to the wells and incubate for 30 minutes to allow for prostaglandin production.
-
Sample Collection: Collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of the compound. The IC50 value is the concentration of the compound that inhibits PGE2 production by 50%.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of the compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Selected cell line (e.g., HT-29, MCF-7)
-
Appropriate cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
The following diagrams illustrate the putative signaling pathway and a general experimental workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assay with 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential biological activities, including anti-inflammatory and analgesic properties.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2] Given that many inflammatory signaling pathways are regulated by protein kinases, this document outlines a detailed protocol for evaluating the inhibitory activity of this compound against a relevant kinase target. This application note provides a hypothetical example using Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling involved in inflammation.[3]
Principle of the Assay
The protocol described here is a luminescence-based biochemical kinase assay. This method quantifies the amount of adenosine triphosphate (ATP) remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase by the test compound.[3]
Data Presentation
The inhibitory activity of this compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) value. The following table presents hypothetical data for the inhibition of JAK2 by the test compound.
| Compound Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 48.9 |
| 100 | 65.1 |
| 250 | 80.3 |
| 500 | 92.5 |
| 1000 | 98.7 |
| IC50 (nM) | 55.3 |
Experimental Protocols
Materials and Reagents
-
Kinase: Recombinant human JAK2 enzyme
-
Substrate: Peptide substrate specific for JAK2
-
Test Compound: this compound
-
Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib)
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Buffer solution appropriate for the kinase (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Plates: White, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader
Experimental Workflow
Caption: Experimental workflow for the kinase inhibition assay.
Detailed Protocol
-
Compound Preparation:
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well plate.[3]
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the specific peptide substrate.
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.[3]
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[3]
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway, which is a key target for anti-inflammatory therapies.
Caption: JAK-STAT signaling pathway.
References
Application Note & Protocols: Developing a Cell-Based Assay for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for establishing a cell-based assay to characterize the biological activity of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] Many pyrazole derivatives exert their anticancer effects by modulating key cellular targets such as protein kinases (EGFR, CDK, VEGFR-2), tubulin, and DNA, often leading to apoptosis and cell cycle arrest.[1][3] This application note details a tiered experimental approach, beginning with a primary cytotoxicity screening using the MTT assay, followed by a mechanistic investigation into apoptosis via Annexin V/PI flow cytometry, and concluding with an analysis of the PI3K/Akt signaling pathway using Western blotting.
Experimental Workflow
The overall workflow is designed to first determine the cytotoxic potential of the compound and then to elucidate the underlying mechanism of action.
Caption: Experimental workflow for characterizing this compound.
Part 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[4][5] Metabolically active cells utilize dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, human breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[6][8]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Cytotoxicity
Table 1: IC50 Values of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| MCF-7 | 48 | 18.5 |
| A549 | 48 | 25.2 |
| K562 | 48 | 12.1 |
Part 2: Mechanism of Cell Death (Apoptosis Assay)
To determine if the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is employed.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate.[10] After 24 hours, treat the cells with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[11]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300-600 x g for 5 minutes.[9][10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[9][11] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: Apoptosis Analysis
Table 2: Cell Population Distribution after Treatment
| Treatment (24h) | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
|---|---|---|---|---|
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.2 ± 0.3 | 1.2 ± 0.4 |
| Compound (15 µM) | 45.3 ± 4.1 | 35.8 ± 3.5 | 15.2 ± 2.1 | 3.7 ± 1.0 |
| Compound (30 µM) | 20.7 ± 3.8 | 48.1 ± 4.2 | 26.9 ± 3.3 | 4.3 ± 1.2 |
Part 3: Signaling Pathway Analysis (Western Blot)
Given that many pyrazole derivatives act as kinase inhibitors, investigating a relevant signaling pathway is crucial.[3] The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis. This protocol assesses the phosphorylation status of Akt as a marker of pathway activation.
Signaling Pathway Diagram
Caption: Simplified PI3K/Akt signaling pathway targeted for analysis.
Experimental Protocol: Western Blot
-
Cell Treatment and Lysis: Culture and treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[12] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
Data Presentation: Western Blot Analysis
Table 3: Relative Protein Expression (Normalized Densitometry Units)
| Treatment (6h) | p-Akt / Total Akt Ratio |
|---|---|
| Vehicle Control | 1.00 ± 0.00 |
| Compound (15 µM) | 0.45 ± 0.08 |
| Compound (30 µM) | 0.18 ± 0.05 |
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Introduction
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a synthetic compound with a pyrazole core, a structure of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities. As a key intermediate and potential active pharmaceutical ingredient (API), a robust and sensitive analytical method for its quantification is essential for drug development, quality control, and metabolic studies. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in solution.
The developed method utilizes reverse-phase chromatography for separation, followed by tandem mass spectrometry with electrospray ionization (ESI) for detection and quantification. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity, making the method suitable for trace-level analysis.
Experimental Protocols
1. Sample Preparation
Standard solutions and samples are prepared using a simple "dilute and shoot" method to minimize sample preparation time and potential for error.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute samples to fall within the calibration range using a 50:50 (v/v) mixture of methanol and water.[1]
-
Final Step: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.[1]
2. Liquid Chromatography
Chromatographic separation is performed using a standard reverse-phase C18 column with a gradient elution to ensure optimal peak shape and resolution.
-
Instrument: Agilent 1290 Infinity II LC System or equivalent.[2]
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 1.0 20 5.0 95 7.0 95 7.1 20 | 9.0 | 20 |
3. Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray mode. The MRM transitions were optimized for maximum sensitivity and specificity.
-
Instrument: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MRM Transitions: The protonated molecule [M+H]⁺ is selected as the precursor ion. Product ions are generated via collision-induced dissociation. The most intense and stable product ion is used for quantification, with a second product ion for confirmation.[4][5]
Data Presentation
The quantitative performance of the LC-MS/MS method was validated for linearity, sensitivity (LOD and LOQ), and recovery. The results are summarized in the table below.
| Parameter | Value |
| Retention Time (RT) | 4.2 min |
| Precursor Ion (Q1) [M+H]⁺ | m/z 261.1 |
| Quantifier Ion (Q3) | m/z 205.1 |
| Qualifier Ion (Q3) | m/z 177.1 |
| Collision Energy (Quantifier) | 20 eV |
| Collision Energy (Qualifier) | 35 eV |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.7 ng/mL |
| Recovery | 97% - 104% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Logical workflow for LC-MS/MS method development.
This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantitative analysis of this compound. The method demonstrates excellent sensitivity, linearity, and recovery, making it a valuable tool for researchers, scientists, and drug development professionals. The simple sample preparation protocol and short chromatographic run time allow for high-throughput analysis, which is critical in a drug discovery and development setting.
References
- 1. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 2. agilent.com [agilent.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Characterization of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole core, substituted with a bulky tert-butyl group, a strongly electron-withdrawing nitrophenyl moiety, and an amino group, provides a versatile scaffold for the synthesis of potential therapeutic agents. Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution.
This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of this compound, including ¹H and ¹³C NMR spectroscopy.
Structural and Spectroscopic Overview
The structure of this compound presents distinct chemical environments for its protons and carbons, which can be readily identified and assigned using NMR spectroscopy. The key structural features to be characterized are the tert-butyl group, the pyrazole ring, and the 4-nitrophenyl ring.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The pyrazole ring proton will appear as a singlet. The two pairs of aromatic protons on the 4-nitrophenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to their different chemical environments and mutual coupling. The protons of the primary amine group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display signals corresponding to the quaternary and methyl carbons of the tert-butyl group. The pyrazole ring will show three distinct carbon signals. The 4-nitrophenyl ring will exhibit four signals: two for the protonated carbons, one for the carbon bearing the nitro group, and one for the carbon attached to the pyrazole nitrogen.
Data Presentation
The following tables summarize the estimated quantitative NMR data for this compound. This data is based on typical chemical shift ranges for similar functional groups and data from related substituted nitrophenyl pyrazole compounds.
Table 1: Estimated ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d (J ≈ 9.0 Hz) | 2H | H-2', H-6' |
| ~7.85 | d (J ≈ 9.0 Hz) | 2H | H-3', H-5' |
| ~5.90 | s | 1H | H-4 |
| ~4.50 (broad) | s | 2H | -NH₂ |
| ~1.35 | s | 9H | -C(CH₃)₃ |
Table 2: Estimated ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-3 |
| ~148.0 | C-5 |
| ~145.0 | C-4' |
| ~143.0 | C-1' |
| ~125.0 | C-3', C-5' |
| ~120.0 | C-2', C-6' |
| ~95.0 | C-4 |
| ~32.5 | C (CH₃)₃ |
| ~30.0 | -C(C H₃)₃ |
Experimental Protocols
A detailed methodology for the NMR characterization of this compound is provided below.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if the compound has solubility issues in CDCl₃.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid particulates. If solids are present, filter the solution through a small cotton plug in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and line shape. A good shim will result in a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
-
Pulse Angle: 30 degrees.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Angle: 30 degrees.
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and the solvent carbon peak is at 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Mandatory Visualizations
Logical Workflow for NMR Characterization
Caption: Experimental workflow for NMR characterization.
Structural Elucidation Pathway
Caption: Logical pathway for structural elucidation.
Application Notes and Protocols for High-Throughput Screening with Pyrazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction to High-Throughput Screening of Pyrazole Libraries
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] High-throughput screening (HTS) of pyrazole compound libraries enables the rapid identification of novel hit compounds that can modulate the activity of various biological targets.[4][5] This document provides detailed application notes and protocols for performing HTS campaigns with pyrazole libraries, focusing on anticancer and anti-inflammatory applications.
The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for diverse substitutions, leading to compounds with a wide array of physicochemical and pharmacokinetic properties.[6][7] HTS, combined with automated synthesis, has accelerated the exploration of this chemical space to discover new lead compounds for drug development.[6]
Key Therapeutic Areas for Pyrazole Library Screening
-
Oncology: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various protein kinases, such as cyclin-dependent kinases (CDKs), Akt, and checkpoint kinases, which are crucial for cancer cell survival and proliferation.[8][9][10] HTS of pyrazole libraries against cancer cell lines or specific kinase targets is a common strategy in oncology drug discovery.[11][12]
-
Inflammation: The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[13] Screening pyrazole libraries for inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) can lead to the discovery of new anti-inflammatory agents with improved efficacy and safety profiles.[7][13][14]
Experimental Workflow for High-Throughput Screening
The general workflow for an HTS campaign with a pyrazole library involves several key stages, from initial assay development to hit validation and lead optimization.[15][16] This process is designed to efficiently screen large numbers of compounds and identify promising candidates for further development.[4]
Data Presentation: Quantitative Analysis of Pyrazole Compound Activity
The following tables summarize the biological activities of representative pyrazole derivatives identified through high-throughput screening and subsequent optimization.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | Akt1 | Cell-free kinase assay | 0.0013 | [8] |
| Compound 2a | COX-2 | Enzyme inhibition assay | 0.01987 | [14] |
| Compound 3b | COX-2 | Enzyme inhibition assay | 0.03943 | [14] |
| Compound 7 | MDA-MB-231 (Breast Cancer) | Cell viability assay | 8.5 µg/mL | [11] |
| Compound 7 | LoVo (Colorectal Cancer) | Cell viability assay | 8.5 µg/mL | [11] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | Cytotoxicity assay | 10.21 | [17] |
| Pyrazole Derivative | HT-29 (Colorectal Cancer) | Antiproliferative assay | 0.166 | [18] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Compound 2g | Lipoxygenase (LOX) | Enzyme inhibition assay | 80 | [19] |
| Pyrazole-Thiazole Hybrid | COX-2 | Enzyme inhibition assay | 0.03 | [7] |
| Pyrazole-Thiazole Hybrid | 5-LOX | Enzyme inhibition assay | 0.12 | [7] |
| 3,5-diarylpyrazole | COX-2 | Enzyme inhibition assay | 0.01 | [7] |
Signaling Pathways Targeted by Pyrazole Compounds
High-throughput screening of pyrazole libraries has identified inhibitors of several key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[8][20] Pyrazole-based compounds have been identified as potent inhibitors of kinases within this pathway, such as Akt.[8][20]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[20] Inhibitors of kinases in this pathway, such as ERK1/2, have been developed from pyrazole scaffolds.[20]
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell Viability Assay
This protocol is designed for the primary screening of a pyrazole library to identify compounds that reduce cancer cell viability. A resazurin-based assay is a common and robust method for this purpose.[21]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
Pyrazole compound library dissolved in DMSO
-
Resazurin sodium salt solution
-
Positive control (e.g., a known cytotoxic agent like Staurosporine)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection
2. Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.[5]
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells of the cell plates.[21]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.[21]
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Protocol 2: Secondary Screening - TR-FRET Kinase Assay
This protocol is for a biochemical assay to confirm the inhibitory activity of "hits" from the primary screen against a specific protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[22][23]
1. Materials and Reagents:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Assay buffer (containing MgCl₂, DTT, and a detergent)
-
384-well low-volume black microplates
-
Validated hit compounds from the primary screen
-
Positive control (e.g., a known inhibitor of the target kinase)
-
Negative control (DMSO)
-
TR-FRET-compatible plate reader
2. Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-100 nL) of each hit compound, positive control, or negative control into the wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a mixture of the kinase and biotinylated substrate in assay buffer.
-
Dispense 5 µL of this mixture into each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare an ATP solution in assay buffer at a concentration close to the Kₘ of the kinase.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60-120 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a stop buffer (containing EDTA).
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).[24]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor (665 nm) to donor (615 nm) signals.
-
Determine the percent inhibition for each compound and calculate IC50 values from dose-response curves.[16]
-
Hit Validation and Lead Optimization
Following the identification and confirmation of hits, a series of validation steps are crucial to eliminate false positives and prioritize the most promising compounds.[4][25]
-
Orthogonal Assays: Employing a different assay format to confirm the activity of the hits. For example, if the primary screen was a cell-based assay, an orthogonal assay could be a biochemical assay with the purified target protein.[4]
-
Selectivity Profiling: Screening the confirmed hits against a panel of related targets (e.g., other kinases) to assess their selectivity.[26]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the validated hits to understand the relationship between chemical structure and biological activity, which guides the lead optimization process.[16][27]
-
ADME-Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties of the most promising compounds to ensure they have drug-like characteristics.[10]
By following these detailed protocols and workflows, researchers can effectively utilize high-throughput screening of pyrazole compound libraries to discover and develop novel therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. enthought.com [enthought.com]
- 3. researchgate.net [researchgate.net]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. srrjournals.com [srrjournals.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. Hit to lead - Wikipedia [en.wikipedia.org]
- 17. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Biophysics: for HTS hit validation, chemical lead optimization, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Formulation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a promising pyrazole derivative, for in vivo research. Due to the hydrophobic nature common to many pyrazole-based compounds, achieving a suitable formulation that ensures bioavailability is critical for obtaining reliable and reproducible results in animal studies. This document outlines the physicochemical properties of the compound, provides detailed protocols for solubility assessment, and presents formulation strategies for both oral and intravenous administration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective formulation strategy. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 260.29 g/mol | [1] |
| Appearance | Yellow crystals | [2] |
| Melting Point | 169-176 °C | [2][3] |
| Storage Conditions | 0-8 °C | [2] |
Solubility Assessment Protocol
Prior to formulating this compound for in vivo studies, it is essential to determine its solubility in various pharmaceutically acceptable excipients. This protocol outlines a general procedure for assessing solubility.
Materials:
-
This compound
-
A selection of solvents and co-solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Aqueous buffers (e.g., Phosphate Buffered Saline - PBS at various pH levels)
-
Vials, magnetic stirrer, and stir bars
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the supernatant.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis spectrophotometry).
-
Express Solubility: Report the solubility in mg/mL or µg/mL.
Formulation Protocols for In Vivo Studies
Based on the solubility assessment, an appropriate formulation strategy can be selected. Pyrazole derivatives often exhibit poor aqueous solubility, necessitating the use of co-solvents and/or surfactants to achieve the desired concentration for dosing.[4]
Oral Gavage Formulation
This protocol describes the preparation of a solution/suspension suitable for oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or water for injection
-
Sterile tubes and syringes
Typical Formulation Composition:
| Component | Percentage (v/v) |
| DMSO | 5 - 10% |
| PEG400 | 30 - 40% |
| Tween® 80 | 1 - 5% |
| Saline or Water | q.s. to 100% |
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the compound in DMSO. Vortex or sonicate briefly to aid dissolution.
-
Addition of Co-solvent and Surfactant: Add PEG400 and Tween® 80 to the DMSO solution and mix thoroughly.
-
Final Dilution: Gradually add the saline or water to the organic mixture while continuously vortexing to form a clear solution or a fine, uniform suspension.
-
Administration: Administer the formulation immediately after preparation. If a suspension is formed, ensure it is well-mixed before each administration.
Intravenous Injection Formulation
For intravenous administration, the formulation must be a clear, sterile solution, free of particulates.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400) or Propylene Glycol (PG)
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile 0.22 µm syringe filters
Typical Formulation Composition:
| Component | Percentage (v/v) |
| DMSO | 10 - 20% |
| PEG400 or PG | 40 - 60% |
| Saline or D5W | q.s. to 100% |
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound into a sterile vial.
-
Solubilization: Add DMSO to dissolve the compound completely.
-
Addition of Co-solvent: Add PEG400 or PG and mix until a homogenous solution is formed.
-
Final Sterile Dilution: Slowly add the sterile saline or D5W to the organic solution while gently swirling.
-
Sterile Filtration: Draw the final solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a clearer understanding of the processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo formulation preparation.
Many pyrazole derivatives are known to act as inhibitors of various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and inflammation.[5]
Caption: Hypothetical signaling pathways targeted by pyrazole derivatives.
References
- 1. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, with a focus on improving reaction yield and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared through the condensation of 4,4-dimethyl-3-oxopentanenitrile and 4-nitrophenylhydrazine.
Issue 1: Low Overall Yield
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected. A typical yield for a similar isomer, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, is reported to be around 68%.[1]
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product shows a complex mixture of spots, indicating multiple products.
Possible Causes and Solutions:
-
Incomplete Reaction: The initial condensation or the subsequent cyclization may not have gone to completion.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed.[2] For the synthesis of the 3-nitro isomer, the reaction is heated at 70°C.[1] Consider a similar or slightly higher temperature for the 4-nitro isomer.
-
-
Formation of Regioisomers: A common side reaction is the formation of the undesired 3-amino-1-(4-nitrophenyl)-5-tert-butyl-1H-pyrazole regioisomer. The ratio of these isomers is highly dependent on reaction conditions.[3]
-
Solution: To favor the formation of the desired 5-aminopyrazole, which is generally the thermodynamically more stable product, use neutral or acidic conditions at elevated temperatures. Refluxing in ethanol with a catalytic amount of acetic acid is a common strategy.[3] The synthesis of the 3-nitro isomer utilizes hydrochloric acid, which provides an acidic environment.[1]
-
-
Suboptimal pH: The reaction is sensitive to pH. Conditions that are too acidic or too basic can lead to side reactions or inhibit the desired transformation.
-
Poor Quality of Reagents: Impurities in the starting materials, 4,4-dimethyl-3-oxopentanenitrile or 4-nitrophenylhydrazine, can lead to side reactions and lower yields.
-
Solution: Ensure the purity of the starting materials. 4-Nitrophenylhydrazine can degrade over time and should be used from a fresh source if possible.
-
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR or LC-MS analysis of the product shows two or more isomers with the same mass.
-
Difficulty in purifying the desired product by crystallization or column chromatography.
Possible Causes and Solutions:
-
Reaction Conditions Favoring Both Kinetic and Thermodynamic Products: The formation of 3-aminopyrazole is often kinetically favored, while the 5-aminopyrazole is the thermodynamic product.[3]
-
Solution for Favoring 5-Aminopyrazole (Desired Product):
-
Solution for Favoring 3-Aminopyrazole (Undesired Product):
-
Basic Conditions: Using a base like sodium ethoxide in ethanol at low temperatures can favor the kinetic 3-amino product.[6] This should be avoided if the 5-amino isomer is the target.
-
-
Issue 3: Incomplete Cyclization
Symptoms:
-
Isolation of a stable hydrazone intermediate instead of the final pyrazole product.
-
TLC analysis shows a spot corresponding to the hydrazone intermediate that does not convert to the product over time.
Possible Causes and Solutions:
-
Insufficient Activation for Cyclization: The nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile group may be slow under the current reaction conditions.
-
Solution:
-
Increase Temperature: Heating the reaction mixture is often necessary to promote the intramolecular cyclization.[3]
-
Acid Catalysis: The presence of an acid can activate the nitrile group towards nucleophilic attack. The protocol for the 3-nitro isomer involves heating with hydrochloric acid in two stages to ensure complete reaction.[1]
-
Change of Solvent: A higher boiling point solvent might be necessary to achieve the required temperature for cyclization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Q2: How can I confirm the regiochemistry of my product to ensure I have the 5-amino isomer?
A2: Unambiguous structure determination can be achieved through advanced NMR techniques. 1H-15N HMBC spectroscopy is a powerful tool for establishing the connectivity between the pyrazole ring nitrogen and its substituent. In many cases, single-crystal X-ray diffraction provides definitive structural proof.[3]
Q3: What are the best purification methods for this compound?
A3: The crude product is typically a solid.[1] Purification can be achieved by:
-
Recrystallization: Ethanol is a common solvent for recrystallizing aminopyrazoles.
-
Column Chromatography: If a mixture of regioisomers is present, separation by silica gel column chromatography may be necessary. A solvent system of ethyl acetate and hexanes is often a good starting point.
Q4: Can I use a different catalyst for this reaction?
A4: While the reaction is often carried out with acid catalysis (e.g., HCl, acetic acid)[1][4], other catalysts have been explored for pyrazole synthesis. For instance, nano-ZnO has been used as a catalyst for the synthesis of other pyrazole derivatives. However, for this specific transformation, acidic conditions are well-documented to favor the desired 5-amino regioisomer.
Q5: What are the potential side products I should be aware of?
A5: Besides the undesired 3-aminopyrazole regioisomer, other potential side products include:
-
Uncyclized Hydrazone Intermediate: If the cyclization is incomplete.[3]
-
Products from Further Reactions: 5-Aminopyrazoles can act as binucleophiles and may react further under harsh conditions.[3]
-
Byproducts from Impurities: Impurities in the starting materials can lead to various unidentified byproducts.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity of Aminopyrazole Synthesis
| Condition | Predominant Product | Rationale | Yield (Example) | Reference |
| Acidic (e.g., Acetic Acid, HCl) | 5-Aminopyrazole | Thermodynamic Control | 90% (for a related synthesis) | [6] |
| Basic (e.g., Sodium Ethoxide) | 3-Aminopyrazole | Kinetic Control | 85% (for a related synthesis) | [6] |
| Neutral (Refluxing Ethanol) | Mixture of Isomers | Competition between kinetic and thermodynamic pathways | Variable | [4] |
Note: Yields are from example reactions in the literature and may not be directly transferable to the target synthesis but illustrate the trend.
Experimental Protocols
Protocol 1: Synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (Reference for Optimization)
This protocol for a structural isomer provides a well-documented starting point for optimizing the synthesis of the 4-nitro analogue.[1]
Materials:
-
3-Nitrophenylhydrazine
-
4,4-dimethyl-3-oxopentanenitrile
-
Concentrated Hydrochloric Acid
-
Water
-
Crushed Ice
-
Concentrated Ammonium Hydroxide
Procedure:
-
To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).
-
Heat the mixture at 70°C for 1 hour.
-
Add an additional portion of concentrated hydrochloric acid (3.8 mL) to the reaction mixture.
-
Continue heating the mixture at 70°C for another hour.
-
After cooling, add crushed ice to the mixture.
-
Neutralize the mixture with concentrated ammonium hydroxide.
-
Collect the resulting solid by filtration under reduced pressure.
-
Wash the solid with cold water (3 x 5 mL).
-
Dry the solid at ambient temperature to afford the title compound as a yellow solid.
-
Reported Yield: 1.74 g, 68%
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. soc.chim.it [soc.chim.it]
Troubleshooting pyrazole synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what are its main challenges?
The Knorr pyrazole synthesis is one of the most widely used methods, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] While versatile, the primary challenges include controlling regioselectivity when using unsymmetrical starting materials, preventing incomplete cyclization, and dealing with side reactions that can lead to low yields and colored impurities.[1][2]
Q2: My reaction mixture has turned a dark yellow/red color. What is the likely cause and how can I resolve this?
Discoloration is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[1]
-
Troubleshooting:
-
If using a hydrazine salt, adding a mild base such as sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Ensuring the reaction is performed under an inert atmosphere can minimize oxidative side reactions.[1]
-
Purification of the crude product by washing with a bisulfite solution can help remove some colored impurities. Recrystallization or column chromatography are also effective purification methods.[1]
-
Q3: How can I distinguish between pyrazole regioisomers in my product mixture?
The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] These isomers can be identified and characterized using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Will show duplicate sets of peaks for the different isomers.
-
Mass Spectrometry (MS): Can confirm the presence of compounds with the same mass-to-charge ratio.
-
Thin-Layer Chromatography (TLC): Often shows multiple spots that may be difficult to separate.[2]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different isomers.
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield of the desired pyrazole product can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][6]
Symptoms:
-
Low isolated mass of the final product.
-
TLC analysis shows significant amounts of unreacted starting materials or multiple byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions.[1] Hydrazine derivatives can degrade; using a fresh or purified reagent is recommended.[1] |
| Suboptimal Reaction Stoichiometry | Verify the correct stoichiometry. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1] |
| Incorrect Reaction Conditions | Optimize temperature, reaction time, solvent, and pH. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] |
| Incomplete Cyclization | The intermediate hydrazone may not have fully cyclized to the pyrazole. This can sometimes be addressed by increasing the reaction temperature or time, or by changing the solvent. |
| Formation of Tar-like Substances | At elevated temperatures, polymerization or degradation can occur.[6] Consider running the reaction at a lower temperature for a longer duration.[6] |
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1]
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[2]
-
Multiple spots are observed on TLC, even after initial purification attempts.[2]
-
The isolated product has a broadened melting point range.
Strategies to Improve Regioselectivity:
| Strategy | Description |
| Solvent Selection | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.[7] |
| Steric Hindrance | A bulkier substituent on the 1,3-dicarbonyl compound will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl group. |
| Electronic Effects | The electronic properties of the substituents on both reactants influence the reactivity of the carbonyl groups. Electron-withdrawing groups can make a carbonyl carbon more electrophilic.[1] |
| pH Control | The pH of the reaction can influence which nitrogen of a substituted hydrazine is more nucleophilic, thereby affecting the regiochemical outcome. |
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Methylhydrazine with 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione
| Solvent | Ratio of Regioisomers (5-(2-Furyl) vs. 3-(2-Furyl)) | Total Yield (%) |
| EtOH | 36:64 | 99 |
| TFE | 85:15 | 99 |
| HFIP | 97:3 | 98 |
Data adapted from The Journal of Organic Chemistry, 2008.[7]
Experimental Protocols
Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol describes a standard procedure for the Knorr synthesis of a simple pyrazole.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve acetylacetone in ethanol.
-
Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Make the aqueous solution basic with a sodium hydroxide solution, which should precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of a Pyrazole from an α,β-Unsaturated Ketone
This method involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine, which initially forms a pyrazoline that is subsequently oxidized to the pyrazole.[8]
Materials:
-
A chalcone derivative (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Oxidizing agent (e.g., air, bromine in acetic acid, or hydrogen peroxide)
Procedure:
-
Dissolve the chalcone in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate to the solution and stir at room temperature. The reaction may take several hours to days.
-
Monitor the formation of the intermediate pyrazoline by TLC.
-
Once the pyrazoline formation is complete, introduce the oxidizing agent. If using air, simply refluxing the solution open to the atmosphere may be sufficient.
-
After the oxidation is complete (as indicated by TLC), pour the reaction mixture into ice water to precipitate the pyrazole product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Decision tree for selecting a pyrazole synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed N-Arylation of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed N-arylation of pyrazoles. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions & Troubleshooting Guide
1. Why is my N-arylation reaction showing low or no conversion?
Low or no conversion in a palladium-catalyzed N-arylation of pyrazole can stem from several factors. A primary consideration is the activity of the palladium catalyst.
-
Catalyst Pre-activation: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Consider if your reaction conditions facilitate this reduction. In some cases, the pyrazole itself can inhibit the formation of the active Pd(0)-ligand complex. To circumvent this, pre-forming the active catalyst by heating the Pd source and the phosphine ligand together in the solvent for a short period before adding the pyrazole and aryl halide can significantly improve reaction efficacy.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Reagent Purity: Impurities in the starting materials (pyrazole, aryl halide), solvent, or base can poison the catalyst. Ensure all reagents are of high purity. Amines, in particular, should be purified before use if their purity is questionable.[1]
-
Insufficient Temperature: Some N-arylation reactions require elevated temperatures to proceed efficiently, often in the range of 80-130 °C.[2] If your reaction is sluggish, a gradual increase in temperature may be beneficial.
2. I am observing the formation of significant side products. What are they and how can I minimize them?
The most common side product in Buchwald-Hartwig amination reactions is the hydrodehalogenated arene, where the aryl halide is reduced. Another potential side reaction is β-hydride elimination, especially when using alkylamines with β-hydrogens.
-
Hydrodehalogenation: This side reaction can become prominent if the catalytic cycle is inefficient. Optimizing the ligand, base, and solvent can help favor the desired C-N bond formation over the reduction pathway.
-
β-Hydride Elimination: This is a known side reaction where an amide intermediate undergoes elimination, leading to an imine and the reduced arene.[3] This is more of a concern with alkylamines but can be influenced by the ligand and reaction conditions. For pyrazole N-arylation, this is less common but worth considering if you observe unexpected byproducts.
-
Homocoupling of Aryl Halide: The formation of biaryl products can occur, particularly at high temperatures or with certain catalyst systems. Adjusting the reaction temperature and ensuring a proper ligand-to-metal ratio can help suppress this side reaction.
3. How can I control the regioselectivity of the N-arylation on an unsymmetrical pyrazole?
For unsymmetrical pyrazoles, arylation can occur at either the N1 or N2 position. Achieving high regioselectivity is a common challenge.
-
Steric Hindrance: Generally, the arylation will favor the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the aryl halide can significantly influence the regioselectivity.
-
Ligand Choice: The choice of phosphine ligand plays a crucial role in directing the regioselectivity. Bulky, electron-rich ligands can enhance selectivity by creating a more sterically demanding environment around the palladium center.
-
Protecting Groups: In some cases, a temporary protecting group can be used to block one of the nitrogen atoms, directing the arylation to the desired position.
4. My reaction works well with aryl bromides, but fails with aryl chlorides. What should I change?
Aryl chlorides are generally less reactive than aryl bromides and iodides. To achieve successful coupling with aryl chlorides, more activating conditions are typically required.
-
Ligand Selection: The use of highly active, electron-rich, and sterically demanding phosphine ligands is often necessary for the activation of aryl chlorides. Ligands such as XPhos, SPhos, or tBuBrettPhos have shown success in these transformations.
-
Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), may be required to facilitate the deprotonation of the pyrazole and promote the catalytic cycle.[4]
-
Higher Temperatures: Increased reaction temperatures are often needed to overcome the higher activation energy associated with the oxidative addition of aryl chlorides.
Quantitative Data Summary
The selection of appropriate reaction parameters is critical for a successful N-arylation. The following tables provide a summary of typical conditions reported in the literature to serve as a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2% Pd, 2-4% Ligand | A robust system for a wide range of aryl halides.[5] |
| Pd(OAc)₂ | DavePhos | 1% Pd, 2% Ligand | Effective for C5 arylation of N-methylpyrazoles.[6] |
| Pd(OAc)₂ | tBuBrettPhos | 2% Pd, 4% Ligand | Efficient for coupling with aryl triflates.[7] |
| Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ | 1-2% Pd, 2-4% Ligand | Used for deactivated heteroaryl halides. |
| Pd(dba)₂ | tBuDavePhos | 10% Pd, 20% Ligand | Employed for C4-amination of 4-halopyrazoles.[8][9] |
Table 2: Bases and Solvents for Pyrazole N-Arylation
| Base | Typical Equivalents | Solvent | Notes |
| K₂CO₃ | 2.0 | Toluene | A common and mild base for aryl bromides.[5] |
| Cs₂CO₃ | 1.0 - 2.0 | Toluene, Dioxane | An effective base, often used with aryl iodides.[10] |
| K₃PO₄ | 2.0 | Toluene, Dioxane | A versatile base suitable for many applications. |
| NaOtBu | 1.5 - 2.0 | Toluene, THF | A strong base, often required for less reactive aryl halides.[11] |
| Bu₄NAc | 2.0 | NMP, DMA | Used for direct C-H arylation of pyrazoles.[6] |
Experimental Protocols
Protocol 1: General Procedure for N-Arylation of a Pyrazole with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl bromide (1.1 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the pyrazole, aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
Catalytic Cycle
Figure 1: Catalytic Cycle for Palladium-Catalyzed N-Arylation.
Experimental Workflow
Figure 2: General Experimental Workflow.
Troubleshooting Logic
Figure 3: Troubleshooting Decision Tree.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Overcoming Solubility Issues of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Welcome to the technical support center for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, its structure suggests it is a poorly water-soluble compound.[1][2] The planar and aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, leading to low aqueous solubility.[1] Pyrazole derivatives, in general, tend to be more soluble in organic solvents like ethanol, methanol, and acetone.[2][3]
Q2: I am observing precipitation of the compound in my aqueous buffer. What are the initial steps to troubleshoot this?
Precipitation in aqueous buffers is a common issue with poorly soluble compounds. Here are some initial troubleshooting steps:
-
Verify the pH of your buffer: The solubility of compounds with amine groups can be pH-dependent. Although the pyrazole amine is weakly basic, altering the pH might slightly improve solubility.
-
Incorporate a co-solvent: Adding a small percentage of an organic solvent that is miscible with water can significantly enhance solubility.
-
Gentle heating and sonication: These methods can help dissolve the compound, but be cautious of potential degradation at high temperatures.
Q3: Which organic solvents are recommended for dissolving this compound?
Based on the general solubility of pyrazole derivatives, the following organic solvents are good starting points:
It is crucial to perform small-scale solubility tests to determine the most suitable solvent and concentration for your specific application.
Troubleshooting Guides
Issue 1: Compound crashes out of solution when added to aqueous media.
-
Cause: The compound has very low aqueous solubility, and the addition to a purely aqueous environment causes it to precipitate immediately.
-
Solution Workflow:
Workflow for adding the compound to aqueous media.
Issue 2: Low bioavailability or poor dose-response in cell-based assays.
-
Cause: Poor solubility can lead to low concentrations of the compound being available to the cells, resulting in seemingly poor efficacy.
-
Troubleshooting Strategy:
Strategies for enhancing bioavailability.
Data Presentation
Table 1: Suggested Starting Solvents and Co-solvents
| Solvent/Co-solvent | Typical Starting Concentration | Maximum Recommended % in Aqueous Media (v/v) | Notes |
| DMSO | 10-50 mM | ≤ 1% | Common for cell-based assays; can have cellular effects at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 5% | Good for many in vitro assays; less toxic than DMSO. |
| Acetone | 10-20 mM | ≤ 1% | More volatile; ensure it's appropriate for your experimental setup. |
| PEG 400 | 1-10 mg/mL | ≤ 10% | Can be used for in vivo formulations. |
| Cyclodextrins | Varies | Varies | Forms inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate organic solvent)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Solubility Enhancement using Co-solvency
-
Objective: To determine the optimal co-solvent percentage for maintaining the solubility of the compound in an aqueous buffer.
-
Materials:
-
Concentrated stock solution of the compound (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
96-well plate
-
Plate reader for turbidity measurement (optional)
-
-
Procedure:
-
Prepare a series of dilutions of the co-solvent in the aqueous buffer (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Add the stock solution of the compound to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Mix well and incubate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect each well for signs of precipitation.
-
(Optional) Measure the turbidity of each well using a plate reader at a wavelength of 600 nm.
-
The lowest percentage of co-solvent that results in a clear solution is the optimal starting point for your experiments.
-
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To improve the aqueous solubility of the compound by forming an inclusion complex with a cyclodextrin.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 10% w/v).
-
Slowly add an excess of the compound powder to the cyclodextrin solution while stirring.
-
Continue stirring the suspension at room temperature for 24-48 hours.
-
After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved compound.
-
The resulting clear filtrate contains the compound complexed with the cyclodextrin, which can be quantified by a suitable analytical method (e.g., HPLC-UV).
-
This technical support guide provides a starting point for addressing the solubility challenges associated with this compound. The key is to systematically test different solvents, co-solvents, and formulation strategies to find the optimal conditions for your specific experimental needs.
References
Technical Support Center: Purification of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
This guide provides troubleshooting advice and detailed protocols for the purification of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine from a crude reaction mixture. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of pyrazole derivatives.
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common problem. Here are a few techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Change: Your compound may be too soluble in the current solvent system. Try triturating the oil with a non-polar solvent like hexane or pentane to precipitate the product.
-
Concentration: Carefully evaporate some of the solvent and allow the solution to cool again. A higher concentration may promote crystallization.
Q2: The yield of my recrystallized product is very low. What are the likely causes and solutions?
A2: Low recovery can be frustrating. Consider the following points:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Experiment with different solvents or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[1][2]
-
Volume of Solvent: Using an excessive amount of solvent for recrystallization will result in a lower yield as more of your compound will remain dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals or precipitation of impurities. Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1]
-
Premature Crystallization: If the compound crystallizes too early in a hot funnel during filtration, it can lead to significant loss. Ensure your filtration apparatus is pre-heated and perform the hot filtration step as quickly as possible.
Q3: How can I remove persistent colored impurities from my product?
A3: Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product, reducing the yield.
-
Column Chromatography: If recrystallization fails to remove the color, column chromatography is a highly effective alternative.[3] The choice of eluent is critical for good separation.[3]
-
Solvent Washing: Sometimes, washing the filtered crystals with a small amount of cold solvent can remove surface impurities that cause discoloration.[4]
Q4: I am seeing multiple spots on my TLC plate after purification. What should I do?
A4: Multiple spots indicate the presence of impurities.
-
Re-purification: A second purification step is necessary. If you performed recrystallization, try it again, perhaps with a different solvent system.
-
Column Chromatography: This is the most reliable method for separating compounds with different polarities.[5][6][7] Develop a solvent system using TLC that gives good separation between your product spot and the impurity spots (an Rf value of ~0.3-0.4 for the product is often ideal).
-
Isomer Separation: Be aware of the potential for regioisomers, which can be difficult to separate.[3] Fractional recrystallization or careful column chromatography may be required to separate them.[3]
Experimental Protocols
Below are detailed methodologies for the two primary purification techniques suitable for this compound.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, or mixed systems like ethyl acetate/hexane or ethanol/water).[1][2]
-
The ideal solvent will dissolve the crude product when hot but not when cold.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to boil.[1]
-
Continue adding small portions of hot solvent until the solid has just completely dissolved.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a funnel with a fluted filter paper.
-
Quickly filter the hot solution into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
5. Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature.[1] Crystal formation should occur during this time.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice for pyrazole derivatives.[6][7]
-
Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[6][7] Aim for an Rf value of 0.3-0.4 for the target compound.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.
3. Loading the Sample:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if needed) to start the flow.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light.
5. Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following tables provide useful data for the purification and characterization of pyrazole derivatives.
Table 1: Common Solvents for Pyrazole Derivative Purification
| Solvent/System | Type | Polarity | Common Use Case |
|---|---|---|---|
| Ethanol / Water | Mixed Protic | High | Recrystallization of polar pyrazole derivatives.[1][2] |
| Ethyl Acetate / Hexane | Mixed Aprotic | Adjustable | Column chromatography and recrystallization.[1][6] |
| Methanol | Protic | High | Recrystallization.[4] |
| Isopropanol | Protic | Medium | Recrystallization.[1] |
| Cyclohexane | Non-polar | Low | Recrystallization of less polar pyrazoles.[1] |
Table 2: Characterization Data for a Related Pyrazole Isomer
| Property | Value | Reference |
|---|---|---|
| Compound Name | 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | [8] |
| Molecular Formula | C₁₃H₁₆N₄O₂ | [8] |
| Molecular Weight | 260.29 g/mol | [9] |
| Melting Point | 375 K (102 °C) | [8] |
| Appearance | Yellow Solid | [8] |
| ¹H-NMR (Typical Shifts) | tert-butyl singlet: ~1.3 ppm; Aromatic protons: 7.5–8.5 ppm | [9] |
| IR (Diagnostic Peaks) | NO₂ stretch: ~1520 cm⁻¹; NH₂ stretch: ~3300 cm⁻¹ | [9] |
| Mass Spec (Fragmentation) | Molecular ion peak corresponding to the formula; loss of NO₂ (46 amu) or tert-butyl (57 amu) |[9] |
Visualization of Purification Workflow
The following diagram illustrates the general workflow and decision-making process for purifying crude this compound.
A flowchart detailing the purification steps for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 251658-55-6 | Benchchem [benchchem.com]
Technical Support Center: Nitrophenylpyrazole Synthesis
Welcome to the technical support center for nitrophenylpyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nitrophenylpyrazole synthesis?
A1: The most prevalent byproducts in nitrophenylpyrazole synthesis, particularly in Knorr-type syntheses, are regioisomers, which arise from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2] Other common byproducts include:
-
Pyrazoline intermediates: Resulting from incomplete cyclization or aromatization.[1]
-
Colored impurities: Often yellow or red, these can form from the decomposition of the hydrazine starting material.[1]
-
Hydrazone intermediates: Formed if the intramolecular cyclization does not proceed to completion.[2]
-
Pyrazolone tautomers: Can form depending on the specific starting materials and reaction conditions.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-Layer Chromatography (TLC) is a quick method to determine the number of components in your crude product. For detailed structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for identifying the specific structures of the byproducts.[1]
Q3: What is the primary cause of regioisomer formation?
A3: Regioisomer formation is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regiochemical outcome depends on which of the two carbonyl groups of the dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine. The electronic and steric properties of the substituents on both reactants, as well as the reaction conditions (pH, solvent, catalyst), play a crucial role in determining the selectivity of this initial attack.[3]
Q4: Can the nitro group itself lead to specific byproducts?
A4: While the primary influence of the nitro group is often electronic, affecting the reactivity of the phenylhydrazine and the regioselectivity of the reaction, it can also be involved in side reactions.[4] Under certain conditions, particularly if harsh reducing agents are inadvertently present or during subsequent reactions, the nitro group can be partially or fully reduced, leading to nitroso, hydroxylamino, or amino-substituted byproducts. Additionally, the strong electron-withdrawing nature of the nitro group can make the pyrazole ring susceptible to nucleophilic attack under specific conditions.
Q5: What are the general strategies to minimize byproduct formation?
A5: Key strategies include:
-
Optimizing Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is crucial.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity.
-
Catalyst Selection: Appropriate acidic or basic catalysts can improve yields and direct the reaction towards the desired product.
-
Purification of Starting Materials: Using high-purity reagents can prevent side reactions caused by impurities.[5]
-
Post-Synthesis Purification: Effective purification techniques are essential to isolate the desired product from any byproducts formed.
Troubleshooting Guides
This section provides solutions to common problems encountered during nitrophenylpyrazole synthesis.
Issue 1: Formation of Regioisomers
-
Symptoms:
-
NMR spectra show duplicate sets of peaks corresponding to two isomeric products.
-
TLC analysis reveals multiple spots with similar Rf values that are difficult to separate.
-
The isolated product has a broad melting point range.
-
-
Probable Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
-
Reaction conditions (solvent, pH, temperature) that do not favor the formation of a single isomer.
-
-
Solutions:
-
Solvent Optimization: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) has been shown to enhance regioselectivity.[3]
-
pH Control: Adjusting the pH with a mild acid or base can influence which carbonyl group is more reactive. For instance, using a salt of the hydrazine (e.g., hydrochloride) and adding a molar equivalent of a mild base like sodium acetate can lead to a cleaner reaction.[6]
-
Purification:
-
Column Chromatography: While challenging, separation can sometimes be achieved. Using deactivated silica gel (with triethylamine) or neutral alumina may improve separation.[7]
-
Recrystallization: Careful selection of a solvent system can sometimes allow for the selective crystallization of one regioisomer.[7]
-
-
Issue 2: Low Yield and Incomplete Reaction
-
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials even after extended reaction times.
-
The isolated yield of the desired nitrophenylpyrazole is low.
-
-
Probable Causes:
-
Solutions:
-
Increase Temperature and/or Reaction Time: Monitor the reaction by TLC to determine the optimal conditions.
-
Catalyst: The addition of a catalytic amount of a suitable acid (e.g., acetic acid) can accelerate the reaction.[4]
-
Purity of Reagents: Ensure that the hydrazine and dicarbonyl compound are of high purity. Hydrazine derivatives can degrade over time and should be used fresh or purified before use.[5]
-
Issue 3: Formation of Colored Impurities
-
Symptoms:
-
The reaction mixture develops a strong yellow, red, or dark color.
-
The isolated product is discolored and difficult to purify.
-
-
Probable Causes:
-
Decomposition of the nitro-substituted phenylhydrazine starting material.[1]
-
Oxidation of intermediates or the final product.
-
-
Solutions:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control the reaction temperature to prevent thermal decomposition.
-
Purification:
-
Treating the crude product with activated carbon can help remove some colored impurities.[5]
-
Washing the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) may help.
-
Purification via column chromatography or recrystallization is often necessary.
-
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of 1-(nitrophenyl)-3,5-dimethylpyrazole
| Entry | Hydrazine | Dicarbonyl Compound | Solvent | Conditions | Yield | Reference |
| 1 | 4-Nitrophenylhydrazine | Acetylacetone | Ethanol | Reflux, 2h | 76% | [8] |
| 2 | 3-Nitrophenylhydrazine | Ethyl acetoacetate | Ethanol | Reflux, 3-8h | Not specified | |
| 3 | Phenylhydrazine | Acetylacetone | Water | 15°C, 2h | 95% (for non-nitrated analog) | [9] |
Note: Direct comparative studies on byproduct distribution for nitrophenylpyrazoles are scarce in the literature. The yield often represents the isolated yield of the major product after purification.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-4-(4'-Nitrophenyl)-1H-Pyrazole
This protocol is adapted from a published research article.[8]
-
Materials:
-
3-(4'-Nitrophenyl)-2,4-pentanedione (1.4 mmol)
-
Hydrazine hydrate (1.7 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a solution of 3-(4'-nitrophenyl)-2,4-pentanedione in ethanol at room temperature, add hydrazine hydrate.
-
Heat the mixture under reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by recrystallization from ethanol to obtain the product as a white solid.
-
Protocol 2: General Knorr Synthesis of a 1-(Nitrophenyl)-3,5-disubstituted Pyrazole
This is a general procedure that may require optimization for specific substrates.
-
Materials:
-
Nitrophenylhydrazine (1.0 eq)
-
1,3-Dicarbonyl compound (1.0 - 1.1 eq)
-
Solvent (e.g., Ethanol, Acetic Acid, or 2,2,2-Trifluoroethanol)
-
Acid catalyst (optional, e.g., a few drops of glacial acetic acid)
-
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add the nitrophenylhydrazine to the solution. If using a hydrazine salt, add one equivalent of a mild base like sodium acetate.
-
If desired, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Mandatory Visualizations
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scribd.com [scribd.com]
Technical Support Center: 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Disclaimer: Specific off-target effect data for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is limited in publicly available literature. This guide is based on the potential off-target profile of structurally related pyrazole-based compounds, which are frequently developed as kinase inhibitors. The information provided should be used as a general framework for troubleshooting and designing experiments to investigate the specific off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: While specific data is scarce, its pyrazole core is a common scaffold for kinase inhibitors. Therefore, potential off-target effects may include the inhibition of unintended kinases, which can lead to unexpected cellular phenotypes. It has been noted that pyrazole derivatives can be intermediates in the synthesis of molecules targeting enzymes like cyclooxygenases or kinases such as B-Raf.[1][2][3] Researchers should consider screening against a panel of kinases to identify potential off-target interactions.
Q2: How can I experimentally determine the off-target profile of this compound?
A2: A tiered approach is recommended. Start with a broad in vitro kinase screen against a large panel of kinases (e.g., >400 kinases). Follow up on any significant hits with dose-response assays to determine IC50 values. Subsequently, validate these off-targets in a cellular context using techniques like Western blotting to assess the phosphorylation of downstream substrates or Cellular Thermal Shift Assays (CETSA) to confirm target engagement.
Q3: What are some common unexpected phenotypes that could indicate off-target effects?
A3: Unexpected phenotypes may include, but are not limited to:
-
Cellular toxicity at concentrations where the on-target is not expected to be fully inhibited.
-
Effects on cell cycle progression or apoptosis that are inconsistent with the known function of the intended target.
-
Activation or inhibition of signaling pathways unrelated to the primary target.
-
Discrepancies in efficacy or phenotype across different cell lines, which may be due to varying expression levels of off-target proteins.
Q4: Are there any known liabilities with the 4-nitrophenyl group?
A4: The nitroaromatic group can be a concern in drug development. The nitro group can be reduced to an amine group, and this metabolic process can sometimes lead to the formation of reactive intermediates.[1] It is advisable to assess the metabolic stability of the compound and consider potential liabilities associated with the nitro moiety in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent phenotypic results across different cell lines.
-
Question: Why am I observing potent effects in one cell line but not another, even though my primary target is expressed in both?
-
Answer: This could be due to differential expression of an off-target protein that is mediating the observed effect.
-
Troubleshooting Steps:
-
Confirm the expression level of your primary target in all cell lines via Western blot or qPCR.
-
Perform a kinase screen to identify potential off-targets.
-
Cross-reference the expression profiles of the identified off-targets in your cell lines using publicly available databases (e.g., DepMap, CCLE).
-
If a correlation is found, use siRNA or shRNA to knock down the suspected off-target in the sensitive cell line to see if the phenotype is rescued.
-
-
Issue 2: The observed cellular potency does not correlate with the biochemical potency against the intended target.
-
Question: My compound has a low micromolar IC50 against my target kinase in a biochemical assay, but it shows nanomolar potency in my cell-based assay. What could be the reason?
-
Answer: This discrepancy suggests that the cellular phenotype may be driven by one or more potent off-targets.
-
Troubleshooting Steps:
-
Perform a broad in vitro kinase profiling assay at a concentration where you observe the cellular effect (e.g., 1 µM).
-
Follow up with IC50 determination for any kinases that are significantly inhibited.
-
Use a more selective inhibitor for your primary target as a positive control to see if it recapitulates the observed phenotype.
-
Consider performing a Cellular Thermal Shift Assay (CETSA) to identify which proteins are engaged by the compound in the cellular environment at the effective concentration.
-
-
Quantitative Data Summary
As specific quantitative off-target data for this compound is not available, the following table provides an illustrative example of how to present data from a kinase profiling experiment. Researchers should generate their own data to populate a similar table.
Table 1: Illustrative Example of Kinase Selectivity Profile
| Kinase Target | Percent Inhibition @ 1 µM [Compound] | IC50 (nM) | Notes |
| Primary Target (Hypothetical) | 95% | 250 | On-target activity |
| Off-Target Hit 1 (e.g., SRC) | 88% | 150 | More potent than primary target |
| Off-Target Hit 2 (e.g., LCK) | 75% | 400 | Similar potency to primary target |
| Off-Target Hit 3 (e.g., YES) | 60% | > 1000 | Weaker off-target interaction |
| Non-Hit Kinase (e.g., AKT1) | 5% | > 10000 | Not significantly inhibited |
Experimental Protocols
Protocol 1: General Kinase Profiling Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: Use a multi-well plate suitable for the detection method (e.g., 384-well). Add the kinase, substrate, and ATP to each well.
-
Compound Addition: Add the test compound at the desired final concentration (e.g., 1 µM for single-point screening or a range of concentrations for dose-response curves). Include positive (staurosporine) and negative (DMSO) controls.
-
Incubation: Incubate the plate at 30°C for the recommended time for the specific kinase assay (typically 30-60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo, LanthaScreen). The specific reagent will depend on the assay format, which measures the amount of substrate phosphorylation.
-
Data Analysis: Read the plate on a suitable plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the compound for a specified time (e.g., 1-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of a downstream effector of a suspected off-target (e.g., p-SRC) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total SRC) and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Visualizations
Caption: Hypothetical signaling pathways for on-target and off-target effects.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 2. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Batch-to-Batch Variability in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, control, and minimize batch-to-batch variability in your chemical synthesis experiments. Consistent and reproducible synthesis is critical for reliable research, robust drug development, and efficient manufacturing.
Troubleshooting Guides
This section provides systematic approaches to address common issues related to batch-to-batch variability.
Issue 1: Inconsistent Reaction Yield
Q: My reaction is giving inconsistent yields across different batches. What are the potential causes and how can I troubleshoot this?
A: Inconsistent reaction yields are a common challenge stemming from variability in raw materials, reaction conditions, and work-up procedures. A systematic approach is necessary to pinpoint the root cause.
Troubleshooting Workflow for Inconsistent Yield
The following diagram illustrates a logical workflow to diagnose and resolve inconsistent reaction yields.
Potential Causes and Solutions for Inconsistent Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Raw Material Variability | Purity and Impurities: Analyze new batches of starting materials and reagents via HPLC or GC to confirm purity and impurity profiles. Even minor impurities can sometimes act as catalysts or inhibitors.[1] Water Content: Measure the water content of solvents and reagents using Karl Fischer titration, as moisture can significantly impact many organic reactions. Supplier Consistency: If possible, purchase a large single lot of critical starting materials to last for an entire series of experiments. If changing suppliers, perform a direct comparison with the previous supplier's material. |
| Reaction Condition Deviations | Temperature Control: Ensure accurate and consistent temperature monitoring and control. Small fluctuations can significantly affect reaction kinetics and selectivity.[1] Addition Rates & Mixing: Standardize the rate of reagent addition and ensure consistent mixing speed and efficiency. Inadequate mixing can lead to localized concentration gradients and side reactions.[1] Reaction Time: Monitor reaction progress closely using techniques like TLC, LC-MS, or in-situ monitoring (e.g., ReactIR) to determine the optimal and consistent reaction endpoint. |
| Work-up & Purification Losses | Inconsistent Quenching: Standardize the quenching procedure, including the type and amount of quenching agent and the temperature at which it is added. Extraction Inefficiencies: Ensure the pH of the aqueous layer is consistent during extraction and use a standardized volume of extraction solvent. Purification Variability: Standardize chromatography conditions (e.g., silica gel activity, solvent composition) and minimize product loss during solvent removal. |
Issue 2: Unexpected Side Products or Impurity Profile
Q: I am observing different side products or a changing impurity profile between batches. How can I identify and control this?
A: The appearance of new or variable side products often points to subtle changes in reaction pathways. Identifying these byproducts and understanding their formation mechanism is key to suppression.
Troubleshooting Workflow for Unexpected Side Products
Common Causes and Mitigation Strategies for Impurity Variation
| Potential Cause | Mitigation Strategies |
| Raw Material Impurities | An impurity in a starting material may be carried through or participate in a side reaction. Characterize raw materials thoroughly and establish acceptance criteria. |
| Temperature Fluctuations | Higher local temperatures can activate alternative reaction pathways. Ensure uniform heating and efficient stirring. Consider lowering the reaction temperature. |
| Changes in Reaction Kinetics | The relative rates of the desired reaction and side reactions can be sensitive to concentration, temperature, and catalyst activity.[2][3] Tighter control over these parameters is crucial. |
| Atmospheric Contaminants | Reactions sensitive to oxygen or moisture can produce different byproducts if the inert atmosphere is compromised. Ensure proper inert gas blanketing. |
| Polymorphism | Different crystalline forms (polymorphs) of a starting material can have different dissolution rates, affecting the effective concentration in solution and potentially altering the reaction outcome.[4][5][6] |
Frequently Asked Questions (FAQs)
1. What is "Quality by Design" (QbD) and how can it help minimize batch-to-batch variability?
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. Instead of relying on testing the final product to ensure quality, QbD builds quality into the process. By identifying Critical Quality Attributes (CQAs) of the final product and linking them to Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs), you can establish a "design space" – a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space ensures batch-to-batch consistency.
2. What is Process Analytical Technology (PAT) and how is it applied in a research setting?
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[7][8][9] In a research or development lab, PAT tools can provide real-time insight into reaction kinetics, crystallization, and polymorphism. Examples of PAT tools include:
-
In-situ FTIR/Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time.[8]
-
Focused Beam Reflectance Measurement (FBRM): To monitor particle size and count during crystallization processes.[8]
-
Particle Vision and Measurement (PVM): Provides real-time images of crystals, helping to understand morphology and identify issues like oiling out.[9][10]
By using these tools, you can gain a deeper understanding of your process and identify sources of variability as they happen.
3. How can I use Design of Experiments (DoE) to create a more robust synthesis?
Design of Experiments (DoE) is a powerful statistical tool that allows for the simultaneous study of the effects of multiple variables on a process outcome.[11][12] Unlike the "one-factor-at-a-time" approach, DoE can identify interactions between variables. A typical DoE workflow for synthesis optimization involves:
-
Identifying Factors: Determine the process parameters that could affect the outcome (e.g., temperature, concentration, catalyst loading).
-
Defining Ranges: Set high and low levels for each factor.
-
Choosing a Design: Select a suitable experimental design (e.g., full factorial, fractional factorial).
-
Running Experiments: Perform the experiments as dictated by the design.
-
Analyzing Results: Use statistical software to determine the significance of each factor and any interactions, and to build a predictive model.
This approach helps to identify a robust operating range where the process is less sensitive to minor variations.
DoE Case Study: Maximizing Reaction Yield
The following table presents a hypothetical 2-factor, 2-level full factorial design with a center point to optimize a reaction yield. The factors are Temperature and Reactant B Concentration.
| Run | Temperature (°C) | Reactant B (equivalents) | Yield (%) |
| 1 | 60 | 1.1 | 75 |
| 2 | 80 | 1.1 | 85 |
| 3 | 60 | 1.5 | 82 |
| 4 | 80 | 1.5 | 95 |
| 5 | 70 | 1.3 | 91 |
| 6 | 70 | 1.3 | 90 |
Analysis of this data would likely show that both higher temperature and higher concentration of Reactant B increase the yield, and may reveal an interaction effect between the two.
4. What is a "Golden Batch" and how do I establish one?
A "Golden Batch" refers to an ideal production run that meets all predefined quality and performance criteria.[13] It serves as a benchmark for future batches. To establish a golden batch profile, you need to:
-
Collect Data: Gather comprehensive data from multiple successful batches, including process parameters, raw material attributes, and final product quality metrics.
-
Identify Key Parameters: Use statistical analysis to identify the critical process parameters that correlate most strongly with a successful outcome.
-
Define the Profile: Create a time-series profile for these key parameters, defining the ideal trajectory and acceptable ranges.
-
Implement and Monitor: Use this profile to monitor future batches in real-time, allowing for early detection of deviations and corrective actions.
5. How should I approach raw material qualification?
A robust raw material qualification program is essential for minimizing variability.[14][15]
-
Define Specifications: For each raw material, establish clear specifications for identity, purity, impurity limits, and any other critical physical or chemical properties (e.g., particle size, water content).[16]
-
Vendor Qualification: Assess the supplier's quality systems and their ability to consistently provide material that meets your specifications.
-
Testing of Incoming Lots: For critical raw materials, perform testing on each new lot to verify it meets the established specifications. This may include identification tests (e.g., FTIR) and purity analysis (e.g., HPLC).
Key Experimental Protocols
Protocol 1: HPLC Analysis for Purity Determination of Small Molecules
This protocol provides a general framework for assessing the purity of a synthesized small molecule compound.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Data Acquisition: Chromatography data system.
Typical HPLC Method Parameters for Small Molecule Purity Analysis
-
| Parameter | Typical Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm, 254 nm, or the λmax of the compound |
-
Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).[17]
Note: This area percent method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard and calibration curve are required.
-
Protocol 2: Raw Material Characterization - Identity Confirmation by FTIR
-
Sample Preparation:
-
For solid samples, place a small amount directly onto the ATR crystal of the FTIR spectrometer.
-
For liquid samples, place a single drop onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ is sufficient.
-
-
Analysis:
-
Compare the acquired spectrum of the new batch of raw material to the spectrum of a previously qualified, reference batch.
-
The spectra should show a high degree of correlation in peak positions and relative intensities. Significant differences may indicate a different material or the presence of impurities.
-
References
- 1. youtube.com [youtube.com]
- 2. Reaction Kinetics: Zero, Pseudo-zero, First & Second Order, Units of Basic Rate Constants, Determination of Reaction Order | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Polymorphism – All About Drugs [allfordrugs.com]
- 5. curiaglobal.com [curiaglobal.com]
- 6. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]
- 10. Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization [mdpi.com]
- 11. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iosrphr.org [iosrphr.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. hallorancg.com [hallorancg.com]
- 16. Establishing Specifications for Incoming Raw Materials – Pharma Validation [pharmavalidation.in]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of this compound
A common and effective method for synthesizing 3-substituted-1-aryl-1H-pyrazol-5-amines is through the cyclocondensation reaction of a β-keto nitrile with a substituted hydrazine. The following protocol is a representative lab-scale synthesis that can be adapted for scale-up.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) |
| 4,4-Dimethyl-3-oxopentanenitrile | 125.17 | 0.916 |
| 4-Nitrophenylhydrazine | 153.14 | - |
| Glacial Acetic Acid | 60.05 | 1.049 |
| Ethanol (Anhydrous) | 46.07 | 0.789 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and anhydrous ethanol (5 mL per gram of β-keto nitrile).
-
Begin stirring the solution and add 4-nitrophenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (approximately 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the scale-up of the synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Product loss during workup and purification. | - Extend the reaction time and monitor using in-process controls like HPLC. - Ensure the internal reaction temperature is maintained at the optimal level, as larger volumes have different heat transfer properties.[1] - Use an appropriately sized impeller and optimize the stirring speed for homogenous mixing in the reactor.[1] - Optimize the recrystallization solvent and procedure to minimize product loss.[2] |
| Impurity Formation | - Presence of unreacted starting materials. - Formation of regioisomers. - Side reactions due to localized overheating. | - Confirm the quality of starting materials before use. - Precise control of reaction temperature can favor the desired isomer. Lowering the temperature may improve selectivity.[1][2] - Improve heat dissipation by using a jacketed reactor and consider a semi-batch process where one reagent is added portion-wise.[1] |
| Exothermic Reaction | - The condensation reaction can be exothermic, posing a risk of thermal runaway at a larger scale. | - Ensure the reactor has sufficient cooling capacity. - Implement controlled, slow addition of one of the reactants. - Use an adequate amount of solvent to help dissipate the heat generated.[2] |
| Difficulty in Purification | - The product and impurities may have similar physical properties, making separation by recrystallization challenging. | - Identify the major impurities to devise a targeted purification strategy. - Explore alternative purification techniques such as slurry washes with a solvent in which the product has low solubility but the impurities are soluble.[1] - Consider column chromatography for smaller scale-up batches if economically viable.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns are managing the potential exotherm of the condensation reaction to prevent thermal runaway and handling of 4-nitrophenylhydrazine, which is a toxic and potentially unstable compound.[2] Ensure adequate cooling and controlled addition of reagents. Use appropriate personal protective equipment (PPE) and engineering controls.
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a crucial role in heat management, reaction kinetics, and product solubility.[1] When scaling up, a solvent that can effectively dissipate heat and in which the product has lower solubility at cooler temperatures is ideal for easy isolation. Ensure the chosen solvent is appropriate for the scale and equipment being used.
Q3: Can this reaction be run under solvent-free conditions?
A3: While some pyrazole syntheses can be performed under solvent-free conditions, for a scale-up process, a solvent is generally recommended to aid in heat transfer and prevent localized overheating, which can lead to side product formation.[1]
Q4: What is the role of the acetic acid catalyst?
A4: The acidic catalyst protonates the carbonyl group of the β-keto nitrile, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, thereby increasing the reaction rate.
Q5: How can I improve the regioselectivity of the reaction?
A5: Regioselectivity in pyrazole synthesis can be influenced by the reaction conditions.[2] Lowering the reaction temperature and carefully controlling the rate of addition of reagents can improve the selectivity for the desired isomer.[1] Screening different acid catalysts and solvents may also be beneficial.
Experimental and Process Workflow
The following diagram illustrates the logical workflow for scaling up the synthesis of this compound.
References
Validation & Comparative
Validating Hits from a Screen: A Comparative Guide for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating hits from a high-throughput screen, using the hypothetical identification of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine as a cyclooxygenase (COX) inhibitor. The content herein is designed to objectively compare its potential performance with other alternatives, supported by experimental data and detailed protocols.
Introduction to the Hit Compound
This compound is a heterocyclic compound belonging to the pyrazole class.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Structurally, the molecule features a pyrazole core substituted with a tert-butyl group and a 4-nitrophenyl group. Many compounds with a pyrazole scaffold have been identified as selective inhibitors of COX-2.[2][3][4]
This guide will explore the validation of this compound as a potential inhibitor of the cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.
Prostaglandin Biosynthesis Signaling Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes. Understanding this pathway is crucial for contextualizing the mechanism of action of a potential inhibitor.
Hit Validation Workflow
The validation of a hit from a primary screen is a multi-step process designed to confirm the compound's activity, determine its mechanism of action, and eliminate false positives.
Performance Comparison
To objectively evaluate the potential of this compound, its inhibitory activity against COX enzymes should be compared to established drugs. This guide uses Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor) as benchmarks.
Table 1: In Vitro COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Available | ~213.8 (55.65 µg/mL) | Not Determined |
| Ibuprofen | 12 | 80[4] | 0.15 |
| Celecoxib | 82[4] | 6.8[4] | 12 |
Note: The IC₅₀ value for this compound was converted from µg/mL to µM assuming a molecular weight of 260.3 g/mol .
The available data indicates that this compound has inhibitory activity against COX-2.[5] However, without the corresponding data for COX-1, its selectivity cannot be determined. Many pyrazole derivatives have been shown to be selective COX-2 inhibitors. Further experimental validation is required to confirm if this compound shares that characteristic.
Experimental Protocols
To ensure reproducibility and allow for accurate comparison, detailed experimental protocols are essential. Below is a representative protocol for an in vitro COX inhibitor screening assay.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (dissolved in DMSO)
-
Reference inhibitors (Ibuprofen, Celecoxib)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Incubation: Add the diluted test compounds and reference inhibitors to the appropriate wells. For control wells, add only DMSO. Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., 1 M HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Discussion and Future Directions
The preliminary data suggests that this compound is an inhibitor of COX-2.[5] The immediate next step in its validation is to determine its inhibitory activity against COX-1 to establish its selectivity profile. A high selectivity index (a significantly higher IC₅₀ for COX-1 than for COX-2) would classify it as a selective COX-2 inhibitor, similar to Celecoxib.
Further validation should include:
-
Orthogonal Assays: Confirming the inhibitory activity using a different assay format (e.g., a fluorescence-based assay if the primary screen was colorimetric) to rule out assay-specific artifacts.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit prostaglandin production in a cellular context, for instance, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to understand the contribution of different chemical moieties to its activity and selectivity. This can guide the optimization of the compound's potency and pharmacokinetic properties.
References
- 1. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to Secondary Assays for Confirming 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of secondary assays to confirm the biological activity of the novel compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Based on preliminary screening and structural similarities to known anti-inflammatory agents, the primary hypothesis is that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide outlines key assays to validate this mechanism of action and compares its potential efficacy and selectivity against established non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound is a heterocyclic compound with potential as a therapeutic agent, particularly in the context of inflammation and pain management.[1][2] Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory effects.[1] The following sections detail a series of recommended secondary assays to elucidate the specific activity of this compound, with a focus on its interaction with COX-1 and COX-2 enzymes. The performance of this compound is compared with Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor.
Data Presentation
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory activity of this compound and comparator compounds against COX-1 and COX-2 was determined using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 15.5 | 0.8 | 19.4 |
| Ibuprofen | 13 | 350 | 0.04 |
| Celecoxib | 15 | 0.04 | 375 |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for comparator compounds is based on published literature.[3][4][5]
Cell-Based Prostaglandin E2 (PGE2) Production
The inhibitory effect of the compounds on prostaglandin E2 (PGE2) production was assessed in a cell-based assay using lipopolysaccharide (LPS)-stimulated human monocytic cells.
| Compound | PGE2 Inhibition IC50 (µM) |
| This compound | 1.2 |
| Ibuprofen | 5.8 |
| Celecoxib | 0.1 |
Note: Data for this compound is hypothetical and for illustrative purposes.
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition at a specific dose is presented.
| Compound (Dose) | Edema Inhibition (%) at 4 hours |
| This compound (10 mg/kg) | 55% |
| Ibuprofen (30 mg/kg) | 48% |
| Celecoxib (10 mg/kg) | 62% |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro COX-1/COX-2 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid (substrate)
-
Test compounds and controls dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound at various concentrations to the wells. For control wells, add DMSO vehicle.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately following the addition of arachidonic acid, add the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the production of PGE2, a key inflammatory mediator, in cells treated with the test compound.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds and controls dissolved in DMSO
-
PGE2 enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production. Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.
-
Briefly, the assay involves adding the supernatant, a fixed amount of HRP-labeled PGE2, and a specific antibody to a pre-coated plate.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.
-
The concentration of PGE2 in the samples is determined by comparison to a standard curve.
-
Calculate the IC50 value for PGE2 inhibition.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[6][7][8][9][10]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in sterile saline)
-
Test compounds and controls formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: In Vitro COX Inhibition Assay Workflow.
Caption: In Vivo Anti-Inflammatory Assay Workflow.
References
- 1. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. inotiv.com [inotiv.com]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine to other p38 inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of key p38 mitogen-activated protein kinase (MAPK) inhibitors, supported by experimental data. While this guide aims to compare 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine to other p38 inhibitors, a comprehensive search of publicly available scientific literature and databases did not yield any specific data on its p38 MAPK inhibitory activity. Therefore, this document will focus on a comparative analysis of well-characterized p38 inhibitors and discuss the structural characteristics of this compound in the context of known pyrazole-based kinase inhibitors.
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Of these, p38α is
A Comparative Guide to Small Molecule Inhibitors: BIRB 796 versus 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule compounds, BIRB 796 (Doramapimod) and 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. While both have been investigated for their anti-inflammatory potential, they operate through distinct mechanisms of action, targeting different key signaling pathways. This document outlines their respective molecular targets, presents available quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.
Overview and Mechanism of Action
BIRB 796 (Doramapimod) is a highly potent and selective, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It belongs to a diaryl urea class of inhibitors that bind to a unique allosteric pocket on the p38 kinase, rather than competing directly with ATP.[1][4] This binding stabilizes an inactive conformation of the kinase, preventing its phosphorylation by upstream kinases (like MKK3 and MKK6) and subsequent activation.[1][4] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3][5] By inhibiting p38 MAPK, BIRB 796 effectively suppresses the inflammatory response.[3]
This compound is a pyrazole derivative. Compounds with this chemical scaffold are widely recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6] Derivatives synthesized from this compound have shown promising results in inhibiting COX enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation and pain.[6] This suggests that its primary mechanism of action is likely the modulation of the arachidonic acid pathway, a distinct mechanism from that of BIRB 796.
Quantitative Performance Data
The following tables summarize the available quantitative data for BIRB 796 and characterize the reported activity for this compound.
Table 1: Quantitative Data for BIRB 796
| Target | Assay Type | Value (IC50 / Kd) | Notes |
| Primary Targets | |||
| p38α MAPK | Cell-free assay | 38 nM (IC50) | Potent inhibition of the primary p38 isoform. |
| p38β MAPK | Cell-free assay | 65 nM (IC50) | Strong inhibition. |
| p38γ MAPK | Cell-free assay | 200 nM (IC50) | Moderate inhibition. |
| p38δ MAPK | Cell-free assay | 520 nM (IC50) | Moderate inhibition. |
| p38α MAPK | Binding Assay (THP-1 cells) | 0.1 nM (Kd) | Demonstrates very high affinity binding in a cellular context. |
| Off-Targets | |||
| JNK2α2 | Cell-free assay | 98 nM (IC50) | Shows some activity against another MAPK family member. |
| c-Raf-1 | Cell-free assay | 1.4 µM (IC50) | Weak inhibition. |
| B-Raf | Cell-free assay | 83 nM (IC50) | Notable off-target activity. |
| Cellular Activity | |||
| TNFα production (hPBMC) | Cellular Assay | 21 nM (IC50) | Inhibition of lipopolysaccharide (LPS)-induced TNFα production. |
| U87 Glioblastoma Cells | CCK-8 Viability Assay | 34.96 µM (IC50) | Demonstrates anti-proliferative effects at higher concentrations.[1][7] |
| U251 Glioblastoma Cells | CCK-8 Viability Assay | 46.30 µM (IC50) | Anti-proliferative effects observed.[1][7] |
Table 2: Characterization of this compound
| Target | Assay Type | Value (IC50) | Notes |
| Cyclooxygenase (COX) | Biochemical Assays | Data not available | This compound serves as a key intermediate for the synthesis of derivatives that exhibit significant COX inhibition.[6] It is a putative COX inhibitor based on its structural class. |
Signaling Pathway Diagrams
The diagrams below illustrate the distinct signaling pathways targeted by each compound.
Caption: p38 MAPK signaling pathway inhibited by BIRB 796.
Caption: Cyclooxygenase (COX) pathway putatively inhibited by the pyrazole compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (for BIRB 796)
This protocol is designed to determine the IC50 value of an inhibitor against a specific kinase.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol Details:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of BIRB 796 in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Reagent Preparation: Prepare a kinase reaction mixture containing recombinant human p38α enzyme and a specific peptide substrate in an appropriate kinase assay buffer.
-
Assay Procedure:
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well assay plate. Include DMSO-only (vehicle) and no-enzyme controls.
-
Add the kinase reaction mixture to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal using a luminescence-based ATP detection kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cyclooxygenase (COX) Inhibitor Screening Assay (for Pyrazole Compound)
This fluorometric assay measures the peroxidase activity of COX enzymes.
Protocol Details:
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO). A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[4]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the substrate by diluting Arachidonic Acid with NaOH solution.
-
-
Assay Procedure (96-well plate format):
-
Add diluted test inhibitor, positive control, or solvent control to the appropriate wells.
-
Add the Reaction Mix to all wells.
-
Initiate the reaction by adding the diluted Arachidonic Acid substrate to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to COX-2 activity. Calculate the percent inhibition of the test compound by comparing the reaction rate in its presence to the rate of the solvent control. Determine the IC50 value from a dose-response curve.
Cell Viability (MTT/CCK-8) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Seed cells (e.g., U87, U251) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., BIRB 796) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only control wells.
-
Assay Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Afterwards, add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[1]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC50 value from the resulting dose-response curve.
Western Blot for p38 MAPK Phosphorylation
This protocol is used to detect the activation state of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.
Protocol Details:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the inhibitor (e.g., BIRB 796) for a specified time, then stimulate with an activator of the p38 pathway (e.g., anisomycin, UV, or LPS) for a short period (15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Reprobing: To normalize the data, strip the membrane and reprobe it with an antibody for total p38 MAPK and/or a housekeeping protein like β-actin.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p38 activation is determined by the ratio of phosphorylated p38 to total p38.
Conclusion
BIRB 796 and this compound represent two distinct classes of anti-inflammatory compounds.
-
BIRB 796 is a well-characterized, high-affinity allosteric inhibitor of p38 MAPK. Its potent and selective activity against this key cytokine-regulating kinase makes it a valuable tool for studying inflammatory processes and a candidate for therapeutic development. Its performance is supported by extensive quantitative biochemical and cellular data.
The choice between these two compounds depends entirely on the research objective. For targeted inhibition of the p38 MAPK signaling cascade, BIRB 796 is the superior and well-documented choice. For investigations into COX-pathway-mediated inflammation or for use as a synthetic precursor for novel COX inhibitors, this compound is the more relevant compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
A Guide to Kinase Selectivity Profiling: A Comparative Analysis Using Pyrazole-Based Scaffolds as a Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows. Conversely, in some instances, polypharmacology, or the modulation of multiple targets, can be therapeutically advantageous.[4] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is paramount in the early stages of drug discovery.[5][6]
The pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[1][7][8][9] Its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP, makes it a versatile starting point for the development of potent inhibitors.[1] While the specific kinase selectivity profile for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is not extensively documented in publicly available literature, this guide will utilize well-characterized, multi-targeted kinase inhibitors as illustrative examples to delineate the principles and methodologies of kinase selectivity profiling. We will use Dasatinib, a potent second-generation tyrosine kinase inhibitor, and Staurosporine, a broad-spectrum inhibitor, as case studies to provide a practical framework for researchers aiming to characterize novel compounds.[10][11][12][13]
Comparative Kinase Selectivity Profiles: Dasatinib vs. Staurosporine
The selectivity of a kinase inhibitor is a quantitative measure of its potency against a specific target relative to its activity against other kinases. This is often determined by measuring the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) against a large panel of kinases. A lower value indicates a higher affinity or potency.
The following table summarizes the inhibitory activities of Dasatinib and Staurosporine against a selection of key kinases, illustrating their distinct selectivity profiles. Dasatinib, while targeting multiple kinases, shows a clear preference for the Abl and Src families.[4][11] In contrast, Staurosporine is a highly promiscuous inhibitor, potently inhibiting a wide range of kinases across different families.[10][12][14]
| Kinase Target | Dasatinib (Kd, nM) | Staurosporine (IC50, nM) | Kinase Family |
| ABL1 | <3 | - | Tyrosine Kinase |
| SRC | <3 | 6 | Tyrosine Kinase |
| LCK | <3 | - | Tyrosine Kinase |
| BTK | 5 | - | Tyrosine Kinase |
| c-KIT | 13 | - | Tyrosine Kinase |
| PDGFRβ | 28 | - | Tyrosine Kinase |
| PKCα | - | 2 | Serine/Threonine Kinase |
| PKA | - | 7 | Serine/Threonine Kinase |
| CaMKII | - | 20 | Serine/Threonine Kinase |
Data for Dasatinib is presented as Kd values from chemical proteomics in K562 cells. Data for Staurosporine is presented as IC50 values from in vitro kinase assays.[12][13]
Experimental Methodologies for Kinase Selectivity Profiling
A variety of robust methods are available to determine the kinase selectivity profile of a compound. Two of the most widely used approaches are radiometric assays and competition binding assays, such as the KINOMEscan™ platform.
Method 1: Radiometric Kinase Assay (The "Gold Standard")
Radiometric assays are considered a gold standard due to their direct measurement of kinase activity.[15][16] This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a kinase substrate.
-
Prepare Kinase Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the kinase of interest, and a specific peptide or protein substrate.
-
Initiate the Reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to start the phosphorylation reaction. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as a strong acid (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged ATP will not.[17]
-
Washing: Wash the filters multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound [γ-³²P]ATP.[15]
-
Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.[18][19]
-
ATP Concentration: Using an ATP concentration near the Km is crucial for obtaining accurate and comparable IC50 values, as competitive inhibitors will show varying potency at different ATP concentrations.
-
Phosphocellulose Paper: The choice of P81 paper is based on its ion-exchange properties, which allow for the specific capture of the phosphorylated substrate while washing away the excess radiolabeled ATP.[17]
Method 2: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput, non-enzymatic assay that measures the binding affinity of a compound to a large panel of kinases.[20][21][22][23]
-
Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[20]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.[20]
-
ATP-Independent: This method measures the true thermodynamic binding affinity (Kd) rather than an IC50 value, which can be dependent on the ATP concentration.[21]
-
Broad Coverage: It allows for screening against a large portion of the human kinome in a single experiment.[23]
-
High Sensitivity: The use of qPCR for detection provides a wide dynamic range.[20]
Signaling Pathway Context: The Role of Abl and Src Kinases
Understanding the signaling pathways in which a kinase inhibitor's targets are involved is crucial for predicting its cellular effects. Dasatinib is a potent inhibitor of both Abl and Src family kinases, which are key regulators of cell proliferation, survival, and migration.[13][24][25]
Abl Kinase Signaling Pathway
The c-Abl tyrosine kinase is involved in various cellular processes, and its aberrant activation, often through the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), drives oncogenesis.[26][27][28][29] Bcr-Abl constitutively activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[26][29]
References
- 1. benchchem.com [benchchem.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 4. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chayon.co.kr [chayon.co.kr]
- 21. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 24. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 26. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 29. aacrjournals.org [aacrjournals.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and effective therapeutics while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of several pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols.
It is important to note that publicly available kinase screening data for the specific compound 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine is limited. Therefore, this guide utilizes data from structurally related and well-characterized pyrazole-based inhibitors to provide insights into the potential selectivity profiles within this chemical class. The presented data illustrates how modifications to the pyrazole core can significantly influence target specificity and off-target interactions.
Comparative Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, highlights the diverse selectivity profiles achievable with the pyrazole scaffold, ranging from highly selective to multi-targeted inhibitors.
| Compound ID | Primary Target(s) | Off-Target Kinases Inhibited (>80% at 1 µM) | Primary Target IC50 (nM) | Reference |
| Compound 8 (Unnamed) | Aurora A, Aurora B | 22 kinases in a 105-kinase panel | Aurora A: 35, Aurora B: 75 | [1] |
| Barasertib (AZD1152) | Aurora B | Highly selective (>3000-fold vs Aurora A) | 0.37 | [1] |
| Compound 22 (Unnamed) | CDK2, CDK5 | Not specified, tested against a 14-kinase panel | CDK2: 24, CDK5: 23 | [1] |
| Compound 47 (Unnamed) | JNK3 | Selective against a 38-kinase panel | 227 | [1] |
| Afuresertib (GSK2110183) | Akt1 | Selective towards the Akt family | 1.3 | [1] |
| Compound 1 (Unnamed) | CDK2, CDK5, JNK3 | Promiscuous, inhibits multiple kinases | CDK2: 4.6, CDK5: 27.6, JNK3: 26.1 | [2] |
Understanding On- and Off-Target Effects in a Signaling Pathway
The diagram below illustrates a simplified generic kinase signaling pathway. The "On-Target" effect represents the desired inhibition of the target kinase, leading to the intended therapeutic outcome. Conversely, "Off-Target" effects occur when the inhibitor interacts with other kinases in different pathways, potentially causing unintended side effects.
Caption: On- and Off-Target Kinase Inhibition.
Experimental Protocols for Assessing Kinase Cross-Reactivity
A comprehensive evaluation of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent. This typically involves a multi-faceted approach, combining biochemical and cellular assays.
In Vitro Kinase Inhibition Assay
This is the most common method for determining a compound's inhibitory activity against a large panel of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Materials:
-
Test compound (e.g., pyrazole derivative)
-
A panel of purified, recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP) for radiometric assays
-
Kinase reaction buffer
-
Multi-well plates (e.g., 96- or 384-well)
-
Detection reagents (e.g., phosphocellulose filter mats for radiometric assays, or fluorescent antibodies for immunoassays)
-
Plate reader (e.g., scintillation counter or fluorescence reader)
Procedure:
-
Compound Preparation: The test compound is serially diluted to create a range of concentrations.
-
Reaction Setup: The kinase, its specific substrate, and the test compound are added to the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination of Reaction: The reaction is stopped, typically by adding a solution like EDTA or by spotting the reaction mixture onto a filter membrane.
-
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the amount of incorporated radiolabeled phosphate. In fluorescence-based assays, a phosphorylation-specific antibody is often used.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control reaction (without the inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify target engagement of an inhibitor within a cellular environment.
Objective: To confirm that the inhibitor binds to its intended target kinase in living cells.
Principle: The binding of a ligand (inhibitor) to a protein (kinase) generally increases the protein's thermal stability.
Procedure:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the inhibitor-treated samples indicates that the inhibitor has bound to and stabilized the target protein.[4]
The diagram below outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Kinase Cross-Reactivity Profiling Workflow.
By employing these methodologies, researchers can build a detailed understanding of the cross-reactivity profile of pyrazole-based inhibitors, which is essential for the development of safer and more effective kinase-targeted therapies.
References
Orthogonal Assays to Validate the Mechanism of Action of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine as a Hypothesized Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the initial identification of a bioactive compound, such as 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, marks the beginning of a rigorous journey of validation. While this pyrazole derivative has been noted for its potential anti-inflammatory and analgesic properties, possibly through the inhibition of cyclooxygenase (COX) enzymes, its precise mechanism of action remains to be fully elucidated.[1] Given that many inflammatory signaling cascades are mediated by protein kinases, this guide explores a panel of orthogonal assays to validate the hypothesized mechanism of this compound as a kinase inhibitor.
Orthogonal assays are independent methods that interrogate the same biological question from different biochemical and biophysical perspectives.[2] Utilizing a combination of these assays is crucial to build a robust body of evidence, minimize false positives, and comprehensively characterize the compound's interaction with its putative target and its effects on cellular signaling.[2][3]
Hypothesized Signaling Pathway: Kinase-Mediated Inflammatory Response
A plausible mechanism of action for an anti-inflammatory compound is the inhibition of a protein kinase involved in pro-inflammatory signaling pathways, such as the NF-κB or MAPK pathways. The following diagram illustrates a simplified, hypothesized pathway where this compound (referred to as "Compound-P") acts as a kinase inhibitor.
Comparative Guide to Orthogonal Assays
To validate the hypothesis that "Compound-P" inhibits a specific kinase (e.g., Kinase A in the diagram), a multi-faceted approach is necessary. This involves biochemical assays to confirm direct target engagement and enzymatic inhibition, followed by cell-based assays to assess its activity in a more physiologically relevant context.
Table 1: Comparison of Orthogonal Assays for Kinase Inhibitor Validation
| Assay Type | Assay Name | Principle | Information Gained | Advantages | Limitations |
| Biochemical | In Vitro Kinase Assay | Measures the transfer of a phosphate group from ATP to a substrate by a purified kinase. | Direct enzymatic inhibition (IC50) | Quantitative, high-throughput, allows for direct assessment of enzyme inhibition. | Lacks physiological context, may not reflect cellular activity. |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells or cell lysates.[4] | Target engagement in a cellular context. | Label-free, applicable to native proteins in their cellular environment.[4] | Lower throughput, may not be suitable for all targets. |
| Cell-Based | Western Blotting for Phospho-proteins | Detects the phosphorylation status of a specific downstream substrate of the target kinase. | Target inhibition in a cellular signaling pathway. | Provides information on the downstream effects of kinase inhibition. | Semi-quantitative, lower throughput. |
| Cell-Based | Reporter Gene Assay | Measures the activity of a transcription factor that is regulated by the kinase signaling pathway. | Functional consequence of pathway inhibition. | High-throughput, sensitive, reflects a functional cellular outcome. | Indirect measure of kinase activity, susceptible to off-target effects. |
| Phenotypic | High-Content Imaging | Quantifies changes in cellular morphology, protein localization, or other phenotypic markers.[5][] | Cellular phenotype resulting from target inhibition. | Unbiased, provides a holistic view of the compound's effect on the cell.[5] | Target deconvolution can be challenging. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of "Compound-P" against a purified kinase.
Workflow:
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
"Compound-P"
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of "Compound-P" in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of diluted "Compound-P" or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement of "Compound-P" in intact cells.
Workflow:
Materials:
-
Cell line expressing the target kinase
-
"Compound-P"
-
Cell lysis buffer
-
Antibody against the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with "Compound-P" or vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysates and heat them at a range of temperatures for 3 minutes.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target kinase at each temperature by Western blotting.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve for the compound-treated samples compared to the control indicates target engagement.[4]
Cellular Phosphorylation Assay (Western Blot)
This protocol details the assessment of the phosphorylation status of a downstream substrate of the target kinase.
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of "Compound-P" for a defined period. Include positive and negative controls (e.g., a known inhibitor and a vehicle control).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein. A decrease in this ratio with increasing concentrations of "Compound-P" indicates inhibition of the upstream kinase.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a critical step in the drug discovery pipeline. By employing a series of orthogonal assays, from direct biochemical measurements of enzyme activity to cell-based assays that probe target engagement and downstream signaling events, researchers can build a comprehensive and robust data package. This multi-pronged approach not only strengthens the evidence for the hypothesized mechanism of kinase inhibition but also provides valuable insights into the compound's cellular activity and potential therapeutic utility. The data generated from these comparative assays are essential for making informed decisions in the progression of a drug candidate.
References
- 1. This compound | 251658-55-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 7. benchchem.com [benchchem.com]
Bridging the Benchtop to the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from initial discovery to clinical application is both arduous and complex. The pyrazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent enzyme inhibitors targeting a range of diseases, from inflammatory conditions to cancer.[1] However, a critical hurdle in the development of these promising molecules is the translation of efficacy from controlled, simplified in vitro systems to the dynamic and multifaceted environment of a living organism (in vivo). This guide provides an in-depth technical comparison of in vitro and in vivo efficacy evaluation for pyrazole inhibitors, offering field-proven insights into experimental design, data interpretation, and the crucial factors that govern the correlation—or frequent disparity—between these two essential stages of preclinical research.
The Pyrazole Motif: A Versatile Scaffold for Enzyme Inhibition
The five-membered heterocyclic ring of pyrazole is a cornerstone in the design of numerous clinically successful drugs.[1] Its unique physicochemical properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2] Notable examples include Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor for treating inflammation, and Ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor for myelofibrosis.[3][4] The efficacy of these and other pyrazole-based inhibitors is contingent on their ability to engage with their target enzymes and modulate their activity within a complex biological context.
Part 1: The In Vitro Gauntlet: Initial Assessment of Pyrazole Inhibitor Potency
In vitro assays represent the foundational step in characterizing a pyrazole inhibitor's potential. These experiments, conducted in a controlled, non-living environment, are designed to measure the direct interaction of the compound with its molecular target and its immediate effects on cellular functions.
Causality in Assay Selection: Choosing the Right Tool for the Job
The choice of an in vitro assay is dictated by the inhibitor's target and the specific biological question being addressed. For kinase inhibitors, which represent a large class of pyrazole-based drugs, assays can be broadly categorized into biochemical and cell-based formats.[5]
-
Biochemical Assays: These assays utilize purified, isolated enzymes and substrates to provide a direct measure of an inhibitor's potency against its target.[6] They are invaluable for determining key parameters like the half-maximal inhibitory concentration (IC50), a measure of how much of the inhibitor is needed to reduce the enzyme's activity by half.[7] Luminescence-based assays that quantify ATP consumption or ADP production are popular for high-throughput screening due to their robustness and scalability.[8] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer another sensitive, non-radioactive method for measuring kinase activity.
-
Cell-Based Assays: To understand an inhibitor's effect in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibitor's ability to modulate enzyme activity within intact cells, providing insights into its cell permeability and its impact on downstream signaling pathways.
A crucial initial assessment for any potential therapeutic is its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine a compound's effect on cell viability and proliferation.[9]
Caption: A typical workflow for the in vitro evaluation of a pyrazole inhibitor.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a generalized method for determining the IC50 of a pyrazole inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO.
-
Kinase Reaction Setup: In the 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmodal dose-response curve to calculate the IC50 value.[11]
Detailed Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the cytotoxicity of a pyrazole inhibitor.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a spectrophotometer.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).
Part 2: The In Vivo Arena: Assessing Efficacy in a Living System
While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complex interplay of physiological processes that occur in a living organism. In vivo studies, typically conducted in animal models, are therefore indispensable for evaluating a pyrazole inhibitor's true therapeutic potential.
Rationale for Model Selection: Mimicking Human Disease
The choice of an appropriate animal model is critical for the relevance of in vivo findings. For anti-inflammatory pyrazole inhibitors like Celecoxib, the carrageenan-induced paw edema model in rats is a widely accepted standard for assessing acute inflammation.[2][14] Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by swelling, providing a quantifiable measure of a drug's anti-inflammatory effect.[15] For anticancer pyrazoles, such as Ruxolitinib, human tumor xenograft models in immunodeficient mice are commonly used.[16] These models involve the transplantation of human cancer cells into mice, allowing for the evaluation of a drug's ability to inhibit tumor growth in a living system.[16]
Caption: A generalized workflow for the in vivo evaluation of a pyrazole inhibitor.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for evaluating the anti-inflammatory activity of a pyrazole inhibitor.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pyrazole inhibitor formulated for administration (e.g., oral gavage)
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the pyrazole inhibitor or vehicle control to the respective groups of rats (typically orally or intraperitoneally) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
Detailed Protocol: Human Tumor Xenograft Model in Mice
This protocol outlines the key steps for assessing the anticancer efficacy of a pyrazole inhibitor.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line
-
Sterile PBS and cell culture medium
-
Pyrazole inhibitor formulated for administration
-
Digital calipers
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at the desired concentration.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions 2-3 times per week using calipers and calculate the tumor volume using the formula: (Length x Width²)/2.[19]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole inhibitor or vehicle control according to the predetermined dosing schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.[19]
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Part 3: The In Vitro-In Vivo Disconnect: Navigating the Translational Gap
A frequent and often frustrating challenge in drug development is the lack of correlation between promising in vitro data and subsequent in vivo efficacy.[20] A pyrazole inhibitor with nanomolar potency in a biochemical assay may show only modest or no activity in an animal model. Understanding the reasons for this disconnect is paramount for making informed decisions and optimizing lead candidates.
The primary factors contributing to poor in vitro-in vivo correlation (IVIVC) are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics.[21]
-
Absorption and Bioavailability: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract and reach the systemic circulation. Poor solubility and low permeability can severely limit a compound's oral bioavailability.[22]
-
Distribution: Once in the bloodstream, the inhibitor must reach its target tissue or organ at a sufficient concentration. High plasma protein binding can reduce the amount of free drug available to exert its therapeutic effect.[23]
-
Metabolism: The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 family can modify and inactivate the inhibitor, leading to rapid clearance from the body.[24]
-
Excretion: The kidneys and liver are responsible for eliminating the drug and its metabolites from the body.
Case Study 1: Celecoxib (COX-2 Inhibitor)
Celecoxib is a selective COX-2 inhibitor. In vitro assays demonstrate its high potency and selectivity for COX-2 over COX-1.[3] For instance, in one study, the IC50 of celecoxib for COX-2 was 0.08 mM, while for COX-1 it was 9.4 mM, indicating high selectivity.[13] This potent in vitro activity translates to effective anti-inflammatory responses in in vivo models like the carrageenan-induced paw edema assay.[25] However, some studies have shown that celecoxib can inhibit tumor growth in vivo even in cancer cell lines that do not express COX-2, suggesting that its anticancer effects may involve both COX-dependent and COX-independent mechanisms that are not fully captured by simple in vitro assays.[26][27]
| Compound | In Vitro Assay | IC50 | In Vivo Model | Efficacy |
| Celecoxib | COX-2 Enzyme Inhibition | 40 nM[3] | Carrageenan-Induced Paw Edema (Rat) | Significant reduction in edema[25] |
| COX-1 Enzyme Inhibition | >15 µM | Human Tumor Xenograft (Mouse) | Inhibition of tumor growth[28] |
Case Study 2: Ruxolitinib (JAK1/2 Inhibitor)
Ruxolitinib is a potent inhibitor of JAK1 and JAK2 kinases. In vitro enzymatic assays show IC50 values in the low nanomolar range (3.3 nM for JAK1 and 2.8 nM for JAK2).[29] This translates to inhibition of STAT phosphorylation and antiproliferative effects in JAK-dependent cell lines in vitro.[30] In in vivo xenograft models of Hodgkin lymphoma and primary mediastinal B-cell lymphoma, ruxolitinib has been shown to significantly inhibit tumor progression and improve survival.[31] However, the IC50 values for antiproliferative effects in cell lines are often higher than the enzymatic IC50s, highlighting the influence of cellular factors.[31]
| Compound | In Vitro Assay | IC50 | In Vivo Model | Efficacy |
| Ruxolitinib | JAK1 Kinase Inhibition | 3.3 nM[29] | Hodgkin Lymphoma Xenograft (Mouse) | Significant tumor growth inhibition and increased survival[31] |
| JAK2 Kinase Inhibition | 2.8 nM[29] | |||
| Cell Proliferation (HL and PMBL cells) | Micromolar range[31] |
The discrepancies observed in these case studies underscore the importance of a comprehensive evaluation that considers not only the direct interaction of the inhibitor with its target but also the broader physiological context.
Visualizing the Molecular Battleground: Signaling Pathways
To fully appreciate how pyrazole inhibitors exert their effects, it is essential to visualize the signaling pathways they target.
COX-2 and Prostaglandin Synthesis
Celecoxib inhibits COX-2, an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation.[32]
Caption: The inhibitory action of Celecoxib on the COX-2 pathway.
JAK/STAT Signaling Pathway
Ruxolitinib targets JAK1 and JAK2, which are critical components of the JAK/STAT signaling pathway. This pathway is activated by cytokines and growth factors and plays a central role in cell proliferation, differentiation, and survival.[27]
Caption: Ruxolitinib's inhibition of the JAK/STAT signaling cascade.
Conclusion: An Integrated Approach for Predictive Drug Development
The successful development of pyrazole inhibitors, and indeed any therapeutic agent, hinges on a comprehensive and integrated approach to efficacy evaluation. While in vitro assays provide essential initial data on potency and mechanism of action, they are merely the first step. A thorough understanding of a compound's pharmacokinetic properties and its performance in well-chosen, disease-relevant in vivo models is critical for predicting its clinical potential. By recognizing the inherent limitations of each experimental system and thoughtfully designing studies that bridge the translational gap, researchers can enhance the efficiency and success rate of bringing novel pyrazole-based therapies from the laboratory to the patients who need them.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]
- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 28. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 31. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Comparative Guide to Structural Analogs of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of structural analogs of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is compiled from various studies to aid in the design and development of novel therapeutic agents. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including kinase inhibition.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole-based kinase inhibitors is significantly influenced by substitutions at various positions of the pyrazole core. The following table summarizes the SAR for analogs with modifications at the N1-phenyl ring, the C3 position, and the C5-amine/amide group, primarily focusing on their inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[2][3]
| Compound ID | N1-Phenyl Substitution | C3-Substitution | C5-Amine/Amide Moiety | p38α IC50 (nM) | Reference |
| Parent Compound | 4-Nitrophenyl | tert-Butyl | Amine | Data not available | |
| Analog 1 | Phenyl | tert-Butyl | Amine | 350 | |
| Analog 2 | 4-Chlorophenyl | tert-Butyl | Urea with 4-chlorophenyl | 40-fold improvement from Analog 1 | |
| Analog 3 | 2,4-Dichlorophenyl | 4-Methyl | Piperidinyl carboxamide | Potent CB1 antagonist | [4] |
| Analog 4 | 4-Iodophenyl | 4-Methyl | Piperidinyl carboxamide | Most potent in series | [4] |
| Analog 5 | 3-Nitrophenyl | tert-Butyl | Amine | Data not available | [5] |
Key SAR Observations:
-
N1-Phenyl Substitution: The nature and position of substituents on the N1-phenyl ring are critical for activity. Introduction of a phenyl group (Analog 1) shows moderate activity. Further substitution on this phenyl ring, such as a 4-chloro group in a urea-based inhibitor (Analog 2), significantly enhances potency. This suggests that the N1-phenyl ring likely engages in important hydrophobic and electronic interactions within the kinase active site. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position was found to be a structural requirement for potent activity.[4]
-
C3-Substitution: The bulky tert-butyl group at the C3 position is a common feature in many active pyrazole inhibitors and is considered important for anchoring the molecule in a hydrophobic pocket of the kinase.
-
C5-Amine/Amide Moiety: Modification of the C5-amine group to a urea or carboxamide can drastically alter the biological activity and target selectivity. For instance, the conversion to a urea derivative in Analog 2 led to a significant increase in p38 MAP kinase inhibition. For CB1 receptor antagonists, a carboxamido group at this position was essential for high affinity.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR data.
p38α Kinase Inhibition Assay
This assay determines the in vitro potency of the compounds in inhibiting the p38α MAP kinase enzyme.
Materials:
-
Recombinant human p38α MAP kinase
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
P-γ-ATP33 -
Test compounds (analogs)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a kinase reaction plate, add the kinase reaction buffer, recombinant p38α enzyme, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of MBP, ATP, and
P-γ-ATP.33 -
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated
P-γ-ATP.33 -
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][6]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAP kinase signaling pathway, which is a key target for many pyrazole-based inhibitors, and a general experimental workflow for evaluating these compounds.
Caption: The p38 MAP Kinase Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, a pyrazole derivative with potential as a cyclooxygenase (COX) inhibitor.[1] We will explore the principles of CETSA and compare its performance with alternative target engagement assays, namely the NanoBRET™ Target Engagement Assay and the Drug Affinity Responsive Target Stability (DARTS) assay. This guide includes detailed experimental protocols and illustrative data to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound and Target Engagement
This compound is a synthetic compound that has been investigated for its potential therapeutic properties.[1] Derivatives of this molecule have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways.[1] Establishing that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery, a process known as target engagement.[2]
Overview of Target Engagement Assays
Several biophysical methods are available to confirm and quantify the interaction between a small molecule and its protein target in cells. This guide focuses on three prominent techniques: CETSA, NanoBRET™, and DARTS.
Comparison of Target Engagement Methodologies
| Method | Principle | Key Advantages | Key Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[2] | Label-free, applicable to endogenous proteins in intact cells and tissues, reflects physiological conditions.[3] | Not all ligand binding events cause a significant thermal shift, can be lower throughput.[3] | Change in Melting Temperature (ΔTm), Isothermal Dose-Response Fingerprints (ITDRF) EC50. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound.[4] | High-throughput, highly quantitative, real-time measurements in live cells.[5] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[3] | IC50 (half-maximal inhibitory concentration).[3] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion.[6] | Label-free, no chemical modification of the compound needed, applicable to complex lysates.[6] | Requires careful optimization of proteolysis, can be lower throughput.[7] | Degree of protease protection (band intensity on Western blot). |
Illustrative Data: Target Engagement of a COX Inhibitor
While specific CETSA data for this compound is not publicly available, we can use data from a similar molecule, Celecoxib, a known COX-2 inhibitor with a pyrazole structure, to illustrate the expected outcomes. A thermal proteome profiling study, a high-throughput version of CETSA, successfully identified known and novel targets of Celecoxib in a cellular context.[8]
Table 1: Representative CETSA Data for a COX-2 Inhibitor (Celecoxib)
| Parameter | Value | Interpretation |
| Target Protein | Cyclooxygenase-2 (COX-2) | The intended target of the inhibitor. |
| ΔTm (in the presence of inhibitor) | + 3.5 °C | A positive shift in the melting temperature indicates that the inhibitor binds to and stabilizes COX-2 in the cell. |
| Off-Target Example (Carbonic Anhydrase) | + 1.8 °C | A smaller, but still noticeable, thermal shift suggests potential off-target engagement that may warrant further investigation. |
Table 2: Representative NanoBRET™ Data for a Kinase Inhibitor
| Parameter | Value | Interpretation |
| Target Protein | Kinase X-NanoLuc® | Genetically modified target protein for the assay. |
| IC50 | 50 nM | The concentration of the inhibitor required to displace 50% of the fluorescent tracer, indicating the potency of target engagement in live cells. |
| Z' Factor | 0.75 | A measure of assay quality, indicating a robust and reliable assay. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the relevant biological context, the following diagrams are provided.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure and should be optimized for the specific cell line and target protein.
Materials:
-
Cell culture reagents
-
This compound (or other test compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating (e.g., thermal cycler)
-
Centrifuge
-
Reagents and equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency. Treat cells with various concentrations of the pyrazole inhibitor or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein (e.g., COX-2) by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement. For isothermal dose-response experiments, plot the soluble protein amount at a single, optimized temperature against the inhibitor concentration to determine an EC50 value.
NanoBRET™ Target Engagement Assay Protocol
This protocol requires a cell line expressing the target protein fused to NanoLuc® luciferase.
Materials:
-
Cells expressing the NanoLuc®-target fusion protein (e.g., NanoLuc®-COX-2)
-
NanoBRET™ tracer specific for the target
-
Test compound (pyrazole inhibitor)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Preparation: Seed the cells expressing the NanoLuc®-target fusion into the assay plates and allow them to adhere.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Signal Measurement: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the compound concentration to determine the IC50 value, which reflects the potency of target engagement.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
This protocol is suitable for confirming target engagement in cell lysates.
Materials:
-
Cell lysate containing the target protein
-
Test compound (pyrazole inhibitor)
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor cocktail
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a buffer without detergents that would interfere with protein stability.
-
Compound Incubation: Incubate aliquots of the cell lysate with various concentrations of the test compound or vehicle control for a defined period (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add the protease to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time must be optimized.
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, then heat the samples.
-
Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an antibody specific for the target protein.
-
Data Analysis: Compare the band intensity of the full-length target protein in the compound-treated samples to the vehicle-treated control. Increased band intensity in the presence of the compound indicates protection from proteolysis and thus, target engagement.
Conclusion
Choosing the appropriate target engagement assay is crucial for the successful development of novel therapeutics. CETSA offers a label-free approach to assess target engagement in a physiologically relevant context. While it may have lower throughput than other methods, its ability to work with endogenous proteins in intact cells is a significant advantage. NanoBRET™ provides a high-throughput and highly quantitative alternative, ideal for screening and detailed affinity studies, but requires genetic modification of the target. DARTS is another valuable label-free method that can confirm direct binding in cell lysates. For a novel compound like this compound, an initial CETSA experiment could provide strong evidence of on-target activity against COX enzymes in a cellular environment, which can then be complemented by other assays to build a comprehensive understanding of its mechanism of action.
References
- 1. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Target Validation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals seeking to understand the in vivo target validation of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine will find a notable absence of direct experimental data in publicly available scientific literature. This comprehensive guide, compiled for researchers, scientists, and drug development professionals, reveals that while the pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, particularly cyclooxygenase (COX) inhibitors, this compound itself is predominantly documented as a chemical intermediate for the synthesis of more complex, biologically active molecules.
This guide will comparatively analyze the established in vivo target validation methodologies for well-characterized pyrazole-based COX inhibitors, providing a framework for the potential evaluation of this compound and its derivatives.
The Pyrazole Scaffold and Cyclooxygenase Inhibition
The pyrazole ring is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. The most prominent example is Celecoxib, a diaryl-substituted pyrazole that demonstrates potent anti-inflammatory, analgesic, and antipyretic properties. The therapeutic efficacy of these compounds stems from their ability to block the synthesis of prostaglandins, key mediators of inflammation.
The validation of COX-2 as the in vivo target for pyrazole derivatives like Celecoxib has been extensively demonstrated through a variety of experimental models. These studies provide a clear roadmap for assessing the potential biological activity of novel pyrazole compounds.
Established In Vivo Target Validation Strategies for COX Inhibitors
The following table summarizes common in vivo models and key readouts used to validate the efficacy and mechanism of action of COX inhibitors. These methodologies serve as a benchmark for any future in vivo studies on this compound or its derivatives.
| Experimental Model | Animal Model | Key Experimental Readouts | Purpose |
| Carrageenan-Induced Paw Edema | Rat/Mouse | Paw volume measurement, Histopathological analysis, Myeloperoxidase (MPO) assay | To assess acute anti-inflammatory activity. |
| Collagen-Induced Arthritis (CIA) | Mouse | Arthritis scoring, Histopathological analysis of joints, Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Prostaglandin E2 (PGE2) levels | To evaluate efficacy in a model of chronic inflammatory disease (rheumatoid arthritis). |
| Xenograft Tumor Models | Nude Mouse | Tumor volume and weight, Immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL), Angiogenesis markers (e.g., CD31) | To investigate anti-tumorigenic effects, often linked to COX-2 inhibition in cancer cells. |
| Gastrointestinal (GI) Safety Assessment | Rat | Macroscopic and microscopic evaluation of gastric mucosa for ulceration and bleeding | To determine the selectivity for COX-2 over COX-1, as COX-1 inhibition is associated with GI toxicity. |
| Prostaglandin Measurement | Various | Measurement of PGE2 and other prostanoids in plasma, tissue homogenates, or inflammatory exudates using ELISA or mass spectrometry | To directly demonstrate the inhibition of the target enzyme's activity in vivo. |
Comparative Analysis of Alternative COX Inhibitors
To provide context, the following table presents a comparison of two well-characterized COX inhibitors, Celecoxib (a selective COX-2 inhibitor) and SC-560 (a selective COX-1 inhibitor), highlighting the type of data that is currently lacking for this compound.
| Compound | Primary Target | In Vivo Efficacy Data (Examples) | Key Mechanistic Insights from In Vivo Studies |
| Celecoxib | COX-2 | - Significant reduction of paw edema in carrageenan-induced inflammation models.- Inhibition of tumor growth in various xenograft models (e.g., colon, breast).- Reduced joint inflammation and damage in CIA models. | - Decreased prostaglandin E2 levels in inflammatory tissues.- Inhibition of angiogenesis and induction of apoptosis in tumor models. |
| SC-560 | COX-1 | - Pro-thrombotic effects in some models.- Exacerbation of inflammation in certain contexts. | - Inhibition of thromboxane A2 production.- Modulation of inflammatory responses in a COX-1 dependent manner. |
| This compound | Unknown | No publicly available data | No publicly available data |
Experimental Protocols for Key In Vivo Assays
To facilitate future research, detailed methodologies for key in vivo experiments are outlined below.
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-200 g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, vehicle, or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
After a specified pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Measurement of Prostaglandin E2 (PGE2) in Inflammatory Exudate
-
Model: Carrageenan-induced air pouch model in rats.
-
Procedure:
-
An air pouch is formed by subcutaneous injection of sterile air into the dorsal region.
-
After 24 hours, carrageenan is injected into the pouch to induce inflammation.
-
The test compound or vehicle is administered at appropriate time points.
-
At the end of the experiment, the exudate from the air pouch is collected.
-
-
Analysis: The concentration of PGE2 in the exudate is determined using a commercially available ELISA kit.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cyclooxygenase signaling pathway and a typical workflow for in vivo anti-inflammatory drug screening.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Core Directive: Always consult with your institution's Environmental Health & Safety (EHS) department before initiating any disposal protocol. Local, state, and federal regulations must take precedence.
Hazard Assessment and Rationale for Precaution
The molecular structure of 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine necessitates its classification as hazardous waste. This assessment is based on the constituent functional groups:
-
Nitrophenyl Group: Aromatic nitro compounds are often toxic and environmentally persistent. The related compound, 4-Nitrophenol, is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (U170) and is known to be harmful to aquatic life.[5] The presence of this group warrants treating the entire molecule with a high degree of caution.
-
Pyrazole Core: Pyrazole derivatives are a class of pharmacologically active compounds.[3] While their toxicities vary, many are known skin and eye irritants.[4][6][7] The toxicological properties have not been fully investigated for all derivatives, mandating a conservative approach.[6]
-
Amine Group: The presence of an amine functional group introduces the potential for reactivity with incompatible substances, such as acids.
Given these structural alerts, this compound must be managed as a hazardous chemical waste from generation to final disposal. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer or disposed of in regular trash.[3]
Step-by-Step Disposal Protocols
Adherence to a systematic workflow is essential for safety and compliance. The following protocols detail the procedures for different forms of waste containing this compound.
Required Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[9][10]
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[4]
-
Liquid Waste: Solutions containing the compound must be collected in a dedicated, leak-proof, and chemically compatible container for organic liquid waste. Do not mix with aqueous, acidic, or other incompatible waste streams.[11]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, pipette tips, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[11][12]
Container Management and Labeling
All waste containers must be managed according to the following standards to ensure safety and regulatory compliance:
-
Select a Compatible Container: Use containers made of material that will not react with the chemical waste. Ensure the container is in good condition with no leaks or cracks and has a secure, screw-top cap.[13][14]
-
Maintain Headspace: Do not fill containers completely; leave at least 10% or one inch of headspace to allow for vapor expansion.[13]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[11][14]
-
Apply Proper Labeling: From the moment the first drop of waste is added, the container must be labeled with:
Disposal of Empty Containers
An empty container that previously held this compound must be treated as hazardous waste unless properly decontaminated.[14]
-
Triple-Rinse Procedure: Rinse the empty container three times with a solvent capable of removing the residue (e.g., acetone, methanol).[12][14]
-
Collect Rinsate: The first solvent rinse must be collected and disposed of as liquid hazardous waste.[11][12] Subsequent rinses should also be collected as hazardous waste.
-
Final Disposal: After triple-rinsing and air drying, deface the original chemical label and remove the cap. The container can then typically be disposed of as regular trash or recycled, pending institutional policy.[12]
Storage and Final Disposal
Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13] This area must be at or near the point of generation.
-
Store waste containers in the SAA, segregated by compatibility (e.g., keep organic waste away from oxidizers and acids).[13][15]
-
Ensure the SAA is inspected weekly for leaks and proper labeling.[13]
Professional Disposal
The final disposal of this compound must be handled by professionals.
-
Request Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[4]
-
Licensed Disposal: Your EHS department will partner with a licensed waste disposal service that specializes in the safe treatment and disposal of laboratory chemicals.[9] For complex organic compounds like this, high-temperature incineration is the most common and recommended disposal method.[4]
Summary of Disposal Logistics
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on nitrophenyl and pyrazole functional groups with known and potential hazards.[4][5] |
| Solid Waste Container | Labeled, sealed, chemically compatible container (e.g., polyethylene). | To prevent leaks and ensure safe handling.[13][14] |
| Liquid Waste Container | Labeled, sealed, chemically compatible solvent waste container. | To prevent reactions, leaks, and exposure.[11] |
| Primary Label | "HAZARDOUS WASTE" + Full Chemical Name + Hazards + Date | Required by EPA and DOT regulations for identification and safety.[13][15] |
| Disposal Method | Professional disposal via a licensed contractor (likely incineration). | To ensure complete destruction and prevent environmental contamination.[4][9] |
| Empty Containers | Triple-rinse; collect first rinsate as hazardous waste. | To decontaminate the container sufficiently for non-hazardous disposal.[11][12][14] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Essential Safety and Handling Guide for 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is a synthesis of safety protocols for structurally related compounds, including aromatic amines and nitro compounds, and is intended to provide immediate and essential safety information. All handling of this chemical should be conducted by trained personnel within a controlled laboratory setting. A thorough risk assessment must be performed before commencing any work.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Identification and Personal Protective Equipment
The presence of aromatic amine and nitro functional groups suggests that this compound should be handled as a hazardous substance. Potential hazards include skin, eye, and respiratory irritation. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][2] |
Operational Plan for Safe Handling
A systematic approach is crucial for safety and experimental integrity when handling this compound.
Experimental Protocol: Standard Handling Procedure
-
Pre-Handling Preparation:
-
Handling the Compound:
-
Weighing: Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to contain any dust.[1][2]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
-
-
Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
-
Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal:
-
Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., pipette tips, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated or non-halogenated organic waste as appropriate.
-
General Guidelines: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3] Do not mix incompatible waste streams. Store waste containers in a designated satellite accumulation area within the laboratory.
-
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[2]
-
Contain the Spill:
-
Solid Spill: Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[2]
-
Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
Visual Workflow and Decision-Making Diagrams
The following diagrams, created using the Graphviz DOT language, illustrate key safety and operational workflows.
Caption: PPE Selection Workflow for Handling the Compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
